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Foundational

Chemical structure and properties of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde

An In-depth Technical Guide to 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the novel h...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the novel heterocyclic compound, 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde. As this molecule is not extensively documented in current literature, this document synthesizes information from closely related analogues and established chemical principles to propose its structure, synthesis, properties, and potential applications. The insights provided herein are intended to empower researchers in medicinal chemistry and drug discovery with the foundational knowledge required to explore this promising scaffold.

Molecular Identity and Physicochemical Characteristics

The structural architecture of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde is defined by a 1-methyl-1H-indazole core. This core is functionalized with a carbaldehyde group at the C6 position and a 2-methoxyethoxy substituent at the C3 position. The indazole ring system, a bioisostere of indole, is a well-established "privileged scaffold" in medicinal chemistry, known for its role in numerous biologically active compounds.[1][2]

Chemical Structure:

Predicted Physicochemical Properties:

A summary of the predicted physicochemical properties for 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde is presented below. These values are estimated based on the known properties of its structural analogue, 1-methyl-1H-indazole-6-carbaldehyde, and the additive effects of the 3-(2-methoxyethoxy) group.[3][4][5]

PropertyPredicted ValueJustification / Reference
Molecular Formula C₁₂H₁₄N₂O₃Derived from chemical structure.
Molecular Weight 234.25 g/mol Calculated from the molecular formula.
Physical Form Likely a solid at room temperature.Based on the solid form of 1-methyl-1H-indazole-6-carbaldehyde.[3]
Boiling Point > 311.8 °CExpected to be higher than 1-methyl-1H-indazole-6-carbaldehyde due to increased molecular weight and polarity.[3]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate). Limited solubility in water.Typical for functionalized heterocyclic compounds.
Storage Store at 4°C under an inert atmosphere (e.g., nitrogen).Recommended for aldehydes and ethers to prevent oxidation and degradation.[3]

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde is not explicitly described in the literature. However, a robust and logical synthetic route can be proposed based on established methodologies for the synthesis of substituted indazoles. The key strategic steps involve the formation of a 3-hydroxy-1-methyl-1H-indazole-6-carbaldehyde intermediate, followed by O-alkylation.

Synthetic Workflow Diagram

The proposed multi-step synthesis is outlined in the following diagram:

G cluster_0 Step 1: Indazole Ring Formation cluster_1 Step 2: Functional Group Manipulation cluster_2 Step 3: C3-Position Functionalization cluster_3 Step 4: O-Alkylation (Final Step) A Substituted o-Nitrotoluene B 1-Methyl-6-nitro-1H-indazole A->B Cyclization C 1-Methyl-1H-indazole-6-amine B->C Reduction D 1-Methyl-1H-indazole-6-carbaldehyde C->D Sandmeyer or similar E 3-Hydroxy-1-methyl-1H- indazole-6-carbaldehyde D->E Hydroxylation F Target Molecule: 3-(2-methoxyethoxy)-1-methyl-1H- indazole-6-carbaldehyde E->F Williamson Ether Synthesis

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of 3-Hydroxy-1-methyl-1H-indazole-6-carbaldehyde (Intermediate E)

The synthesis of a 3-hydroxyindazole is a critical step.[6] This protocol outlines a plausible method starting from a pre-functionalized indazole.

  • Starting Material: 1-Methyl-1H-indazole-6-carbaldehyde (Compound D ).

  • Reagents & Solvents: N-Bromosuccinimide (NBS), Acetic Acid, Sodium Hydroxide (NaOH), Water.

  • Procedure: a. To a solution of 1-methyl-1H-indazole-6-carbaldehyde in acetic acid, add NBS portion-wise at room temperature. b. Stir the reaction mixture for 2-4 hours, monitoring by TLC for the formation of the 3-bromo intermediate. c. Quench the reaction with water and extract the product with ethyl acetate. d. The crude 3-bromo-1-methyl-1H-indazole-6-carbaldehyde is then subjected to nucleophilic substitution with sodium hydroxide in a suitable solvent like DMSO or DMF at elevated temperature (e.g., 100-120 °C). e. Upon completion, the reaction is cooled, acidified, and the precipitated 3-hydroxy-1-methyl-1H-indazole-6-carbaldehyde is collected by filtration. f. Purify the intermediate by recrystallization or column chromatography.

Protocol 2.2.2: Synthesis of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde (Target Molecule F)

This final step involves a Williamson ether synthesis, a classic method for forming ethers.[7][8]

  • Starting Material: 3-Hydroxy-1-methyl-1H-indazole-6-carbaldehyde (Compound E ).

  • Reagents & Solvents: 1-Bromo-2-methoxyethane, Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH), N,N-Dimethylformamide (DMF) or Acetonitrile.

  • Procedure: a. To a solution of the 3-hydroxyindazole intermediate in anhydrous DMF, add a base such as K₂CO₃ (2-3 equivalents). b. Stir the suspension at room temperature for 30 minutes to form the corresponding alkoxide. c. Add 1-bromo-2-methoxyethane (1.2-1.5 equivalents) dropwise to the reaction mixture. d. Heat the reaction to 60-80 °C and monitor its progress by TLC until the starting material is consumed. e. After cooling to room temperature, pour the reaction mixture into ice water to precipitate the crude product. f. Collect the solid by filtration, wash with water, and dry under vacuum. g. Purify the final product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Predicted Spectroscopic Profile

The structural confirmation of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde would rely on standard spectroscopic techniques. The predicted data below is based on the analysis of similar indazole structures.[9][10][11]

  • ¹H NMR (400 MHz, CDCl₃):

    • Aldehyde Proton: A singlet around δ 10.1-10.2 ppm.

    • Aromatic Protons: Three protons on the benzene ring, exhibiting doublet and doublet of doublets patterns in the range of δ 7.5-8.5 ppm. The proton at C7 would likely be the most downfield due to the anisotropic effect of the adjacent aldehyde.

    • N-Methyl Group: A singlet at approximately δ 4.0-4.2 ppm.

    • 2-Methoxyethoxy Group:

      • -OCH₂CH₂OCH₃: A triplet around δ 4.3-4.5 ppm.

      • -OCH₂CH₂OCH₃: A triplet around δ 3.8-3.9 ppm.

      • -OCH₃: A singlet around δ 3.4-3.5 ppm.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Aldehyde Carbonyl: A signal around δ 185-190 ppm.

    • Aromatic & Heterocyclic Carbons: Multiple signals in the δ 110-160 ppm range. The C3 carbon bearing the ether linkage would be significantly downfield.

    • N-Methyl Carbon: A signal around δ 35-38 ppm.

    • 2-Methoxyethoxy Carbons: Signals around δ 70-72 ppm (-OCH₂-), δ 68-70 ppm (-CH₂O-), and δ 58-60 ppm (-OCH₃).

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ ion at m/z 235.11.

    • Possible fragmentation patterns would involve the loss of the methoxyethoxy group or the aldehyde function.

Potential Applications in Drug Discovery and Medicinal Chemistry

Indazole derivatives are a cornerstone of modern medicinal chemistry, with several FDA-approved drugs, such as Axitinib and Pazopanib, featuring this scaffold.[2] These compounds are particularly prominent as kinase inhibitors.

Rationale for Biological Investigation

The target molecule, 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde, possesses several features that make it an attractive candidate for biological screening:

  • The Indazole Core: Provides a rigid and synthetically tractable scaffold for interaction with biological targets.[12]

  • The 3-Alkoxy Group: Can act as a hydrogen bond acceptor and influence the electronic properties of the ring system. The methoxyethoxy side chain can also provide additional interaction points and improve pharmacokinetic properties like solubility.

  • The 6-Carbaldehyde Group: Serves as a versatile synthetic handle for further library development to explore structure-activity relationships (SAR).[10] It can be readily converted into other functional groups such as amines, alcohols, or used in condensation reactions to build more complex structures.

Given the prevalence of the indazole scaffold in oncology, a primary area of investigation would be its potential as an inhibitor of various protein kinases implicated in cancer progression.

Hypothetical Mechanism of Action: Kinase Inhibition

Many indazole-based kinase inhibitors function as ATP-competitive inhibitors. They typically form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.

G cluster_0 ATP Binding Pocket of a Kinase hinge Hinge Region (Amino Acid Residues) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket molecule 3-(2-methoxyethoxy)- 1-methyl-1H-indazole-6-carbaldehyde molecule->hinge H-Bonding (via N2 of Indazole) molecule->gatekeeper Potential Steric/Electronic Interactions molecule->hydrophobic_pocket Hydrophobic Interactions (Benzene Ring)

Caption: Hypothetical binding mode in a kinase ATP pocket.

In this model, the N2 atom of the indazole ring can act as a hydrogen bond acceptor, interacting with the backbone amides of the kinase hinge region. The benzene portion of the indazole would occupy a hydrophobic pocket, while the substituents at the C3 and C6 positions could be tailored to interact with other regions of the binding site to enhance potency and selectivity.

Conclusion

While 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde is a novel chemical entity, its structural components suggest significant potential as a building block in medicinal chemistry. This guide provides a robust, literature-supported framework for its synthesis, characterization, and potential biological applications. The proposed synthetic route is logical and relies on well-established chemical transformations. The predicted properties and spectroscopic data offer a baseline for the characterization of this molecule. Researchers are encouraged to use this guide as a starting point for the synthesis and exploration of this and related indazole derivatives in the pursuit of new therapeutic agents.

References

  • Cu-Mediated Cyclization to Form 1H-Indazoles. [Link]

  • Taleux, N., et al. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • Synthesis and biological activities of a novel series of indazole derivatives. International Journal of ChemTech Research. [Link]

  • O'Connor, S., et al. Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry. [Link]

  • O'Connor, S., et al. Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ResearchGate. [Link]

  • Ali, I., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Appchem. 1-Methyl-1H-indazole-6-carbaldehyde. [Link]

  • Martins, C., et al. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]

  • Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Synthesis of 3‐(2‐Hydroxyaryl)indazole Derivatives through Radical O‐Arylation and[13][13]‐Rearrangement from N‐Hydroxyindazoles and Diaryliodonium Salts. ResearchGate. [Link]

  • Synthesis and biological evaluation of new indazole derivatives. Academia.edu. [Link]

  • Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Heterocycles. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • Narayana Swamy, G., et al. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Kumar, R., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Materials Chemistry Frontiers. [Link]

  • Base‐mediated synthesis of 3‐hydroxyindazoles. ResearchGate. [Link]

  • Mills, A. D., et al. Synthesis of a library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides. Journal of Combinatorial Chemistry. [Link]

  • One-pot Synthesis of 1-Alkyl-1H-indazoles from 1,1-Dialkylhydrazones via Aryne Annulation Supporting Information. The Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][10][14]naphthyrin-5(6H). Tetrahedron. [Link]

  • Google Patents. Method of synthesizing 1H-indazole compounds.
  • One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. MDPI. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Hypothesized Mechanism of Action for 3-(2-methoxyethoxy)-1-methyl-1H-indazole Derivatives

Introduction: The Indazole Scaffold as a Privileged Motif in Kinase Inhibition The indazole ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural rigi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indazole Scaffold as a Privileged Motif in Kinase Inhibition

The indazole ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural rigidity and ability to form key hydrogen bond interactions have made it a cornerstone in the design of numerous potent and selective enzyme inhibitors.[1] A significant portion of these efforts has been directed towards the inhibition of protein kinases, a large family of enzymes that play a central role in cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders.[2] Several FDA-approved drugs, including the multi-kinase inhibitors pazopanib and axitinib, feature the indazole core, underscoring its clinical significance.[3]

This technical guide will provide an in-depth exploration of the hypothesized mechanism of action for a specific class of indazole derivatives: those bearing a 3-(2-methoxyethoxy) and a 1-methyl substitution. While direct and extensive literature on this particular substitution pattern is limited, by drawing upon the wealth of knowledge surrounding the structure-activity relationships of related indazole-based kinase inhibitors, we can formulate a robust and testable hypothesis for its biological activity.

Primary Hypothesis: Inhibition of Receptor Tyrosine Kinases

Based on the structural features of 3-(2-methoxyethoxy)-1-methyl-1H-indazole and the well-established role of the indazole scaffold, the primary hypothesis is that these derivatives function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) . The 1-methyl-1H-indazole core is a known hinge-binding motif for many kinases, while the 3-(2-methoxyethoxy) substituent likely projects into the ATP-binding pocket, contributing to potency and selectivity.[4]

A prime candidate within the RTK family is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis. The inhibition of VEGFR-2 is a validated therapeutic strategy in oncology, and numerous indazole-based compounds have been developed as VEGFR-2 inhibitors.

The VEGFR-2 Signaling Pathway and Hypothesized Point of Intervention

VEGFR-2 is a transmembrane receptor that, upon binding to its ligand VEGF-A, dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation cascade initiates a complex downstream signaling network, primarily through the PLCγ-PKC-MAPK and the PI3K-AKT pathways, leading to endothelial cell proliferation, migration, and survival, and ultimately, the formation of new blood vessels.

Our hypothesized inhibitor, 3-(2-methoxyethoxy)-1-methyl-1H-indazole, is proposed to bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing the transfer of the gamma-phosphate from ATP to the tyrosine residues. This abrogation of autophosphorylation would effectively halt the entire downstream signaling cascade.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2_dimer VEGFR-2 Dimer VEGF-A->VEGFR-2_dimer Binding & Dimerization P_VEGFR-2 Phosphorylated VEGFR-2 VEGFR-2_dimer->P_VEGFR-2 Autophosphorylation ADP ADP P_VEGFR-2->ADP PLCg PLCγ P_VEGFR-2->PLCg PI3K PI3K P_VEGFR-2->PI3K ATP ATP ATP->P_VEGFR-2 Inhibitor 3-(2-methoxyethoxy)- 1-methyl-1H-indazole Inhibitor->P_VEGFR-2 Inhibition PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF PKC->RAF Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Experimental_Workflow cluster_invitro In Vitro cluster_cellular Cellular cluster_invivo In Vivo (Potential) Kinase_Assay In Vitro Kinase Assay (IC50 Determination) CETSA CETSA (Target Engagement) Kinase_Assay->CETSA Validate in Cells Western_Blot Western Blot (Downstream Signaling) CETSA->Western_Blot Confirm Mechanism Proliferation_Assay Cell Proliferation Assay Western_Blot->Proliferation_Assay Functional Outcome Xenograft_Model Tumor Xenograft Model Proliferation_Assay->Xenograft_Model Efficacy Studies

Caption: A logical workflow for mechanism of action validation.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for this specific derivative is not available, we can infer potential relationships from the broader class of indazole kinase inhibitors:

  • 1-Position: Small alkyl groups like methyl are generally well-tolerated and can enhance binding affinity by positioning the core appropriately in the ATP-binding site.

  • 3-Position: The nature of the substituent at this position is a key determinant of potency and selectivity. The flexible 2-methoxyethoxy group may allow for favorable interactions with both polar and non-polar residues in the active site. Modifications to the length and polarity of this chain would likely have a significant impact on activity.

  • Indazole Core: Substitutions on the benzene ring of the indazole can be used to modulate physicochemical properties and explore additional binding interactions in the solvent-exposed region of the kinase.

Conclusion

The 3-(2-methoxyethoxy)-1-methyl-1H-indazole scaffold represents a promising starting point for the development of novel kinase inhibitors. The primary hypothesis, based on extensive precedent in the literature, is that these compounds act as ATP-competitive inhibitors of receptor tyrosine kinases, with a strong likelihood of targeting pro-angiogenic kinases such as VEGFR-2. The experimental framework outlined in this guide provides a clear and logical path to rigorously validate this hypothesis and elucidate the precise mechanism of action. Further investigation into the synthesis and biological evaluation of analogs will be crucial for optimizing the potency, selectivity, and drug-like properties of this chemical series.

References

  • Shaikh, A. et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1165-1188. Available at: [Link]

  • Yadav, G. et al. (2024). Design, Synthesis and Biological Evaluation of 1H-indazole derivatives as InhA inhibitors and anticancer agents. Journal of Chemical Sciences, 136(1), 23. Available at: [Link]

  • Sivakumar, P. M. et al. (2011). Synthesis and biological activities of a novel series of indazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 174-178. Available at: [Link]

  • Jadhav, S. et al. (2023). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Polycyclic Aromatic Compounds, 1-22. Available at: [Link]

  • Abdel-Maksoud, M. S. et al. (2016). Synthesis and biological evaluation of new indazole derivatives. Medicinal Chemistry Research, 25(11), 2519-2530. Available at: [Link]

  • Shaikh, A. et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1165-1188. Available at: [Link]

  • Di Sarno, V. et al. (2019). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Scientific Reports, 9(1), 1-14. Available at: [Link]

  • Saleem, A. et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at: [Link]

  • Wang, Y. et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15927-15934. Available at: [Link]

  • Narayana Swamy, G. et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • Sivakumar, P. M. et al. (2011). Synthesis and biological activities of a novel series of indazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 174-178. Available at: [Link]

  • Sharma, A. et al. (2023). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Medicinal Chemistry, 14(10), 1869-1901. Available at: [Link]

  • Shanghai Titan Technology Co., Ltd. (2018). Synthetic process of 3-methyl-1h-indazole. Chinese Patent CN105198813B.
  • McBride, C. M. et al. (2006). Design and structure-activity relationship of 3-benzimidazol-2-yl-1H-indazoles as inhibitors of receptor tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 16(13), 3595-3599. Available at: [Link]

  • Takeda Pharmaceutical Company Limited. (2006). 1H-indazole compound. US Patent US6982274B2.
  • Sumitomo Chemical Company, Limited. (1987). Indazole compounds, their production, use and intermediates. European Patent EP0235567A2. Available at: [Link]

  • Pfizer Products Inc. (2003). Substituted indazoles for the treatment of diseases. US Patent US20030073729A1.
  • Shanghai Titan Technology Co., Ltd. (2013). The synthesis technique of 3 methyl 1H indazoles. Chinese Patent CN102898374A.
  • Dong, L. et al. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at: [Link]

  • Alkorta, I. et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid. The Journal of Organic Chemistry, 87(9), 5974-5984. Available at: [Link]

Sources

Foundational

In vitro toxicity studies of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde

An In-Depth Technical Guide to the In Vitro Toxicity Assessment of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde Abstract The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity Assessment of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2][3][4] As novel indazole derivatives like 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde are synthesized, a robust and early assessment of their toxicological profile is imperative for further development. This technical guide provides a comprehensive framework for the in vitro toxicity evaluation of this compound, designed for researchers, scientists, and drug development professionals. We will delve into a tiered approach, beginning with foundational cytotoxicity assays and progressing to critical genotoxicity assessments, emphasizing the scientific rationale behind experimental choices and adherence to established regulatory guidelines.

Introduction: The Indazole Scaffold and the Imperative of Early Toxicity Screening

Indazoles are bicyclic heterocyclic compounds that are bioisosteres of indoles and exhibit a wide spectrum of biological activities.[2][5] Their derivatives have been successfully developed as potent inhibitors of various protein kinases, leading to FDA-approved drugs for treating different cancer types.[1] The specific compound, 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde, belongs to this promising class. However, alongside efficacy, safety is the paramount concern in drug development. In vitro toxicology studies provide the first critical look into a compound's potential to cause harm, enabling early, data-driven decisions and aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).[6]

This guide outlines a logical, tiered workflow for assessing the in vitro toxicity of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde, focusing on cytotoxicity and genotoxicity as key endpoints.

Compound Characterization and Preparation

A thorough understanding of the test article's physicochemical properties is fundamental to the accuracy and reproducibility of in vitro assays.

2.1. Physicochemical Properties

Key parameters like molecular weight, solubility, and stability in the chosen solvent and culture medium must be determined. While specific experimental data for this novel compound is not publicly available, we can infer its general characteristics from its structure.

PropertyValue (Predicted/Typical)Significance for In Vitro Testing
Molecular Formula C12H14N2O3Essential for calculating molar concentrations.
Molecular Weight 234.25 g/mol Used for preparing stock solutions of precise concentrations.
Solvent for Stock Dimethyl sulfoxide (DMSO)High dissolving power for organic compounds. The final concentration in culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.
Aqueous Solubility Low to ModerateMust be assessed to ensure the compound does not precipitate in the culture medium at test concentrations, which would lead to inaccurate results.
Stability To be determinedCompound stability in DMSO stock (at -20°C) and in culture medium (at 37°C) should be confirmed to ensure consistent exposure over the assay duration.

2.2. Protocol: Preparation of Test Article Stock Solution

  • Weighing: Accurately weigh a precise amount of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde using an analytical balance.

  • Dissolution: Dissolve the compound in high-purity, sterile DMSO to create a high-concentration primary stock solution (e.g., 10 mM or 50 mM). Ensure complete dissolution using a vortex mixer.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in sterile culture medium to achieve the final desired test concentrations.

Tier 1: Assessment of In Vitro Cytotoxicity

The initial step in toxicological profiling is to determine the concentrations at which the compound adversely affects basic cellular functions, leading to cell death or inhibition of proliferation. We recommend employing at least two different assays that measure distinct cellular parameters to obtain a robust cytotoxicity profile.

3.1. Rationale for Dual Cytotoxicity Assays

Using assays with different mechanisms provides a more complete picture of cytotoxicity. The MTT assay measures mitochondrial reductase activity, an indicator of metabolic health, while the Neutral Red Uptake (NRU) assay assesses lysosomal membrane integrity.[7][8] Discrepancies between the results of these two assays can offer initial insights into the compound's mechanism of toxicity. For instance, a compound that is significantly more toxic in the MTT assay might specifically target mitochondrial function.

3.2. Experimental Workflow: General Cytotoxicity Testing

G cluster_prep Preparation cluster_exposure Exposure cluster_assays Assays cluster_analysis Analysis cell_culture 1. Culture & Seed Cells (e.g., HepG2, CHO-K1) in 96-well plates compound_prep 2. Prepare Serial Dilutions of Test Compound treatment 3. Treat Cells with Compound (e.g., 24, 48, 72 hours) compound_prep->treatment assay_mtt 4a. MTT Assay (Add MTT Reagent) treatment->assay_mtt Parallel Plate assay_nr 4b. Neutral Red Assay (Add Neutral Red Dye) treatment->assay_nr Parallel Plate readout 5. Measure Absorbance (Spectrophotometer) assay_mtt->readout assay_nr->readout calculation 6. Calculate % Viability & Determine IC50 readout->calculation

Caption: General workflow for in vitro cytotoxicity assessment.

3.3. Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability based on metabolic activity.[9] Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into a purple formazan product, the amount of which is proportional to the number of living cells.[7][9]

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2 human liver carcinoma cells or CHO Chinese hamster ovary cells) into a 96-well plate at a pre-determined optimal density and allow them to attach overnight.

  • Treatment: Remove the old medium and add 100 µL of fresh medium containing various concentrations of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the purple formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

3.4. Protocol: Neutral Red Uptake (NRU) Assay

This assay assesses the viability of cells based on their ability to take up and accumulate the neutral red dye within their lysosomes.[8][10] The amount of dye retained is proportional to the number of viable cells.

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol on a parallel plate.

  • Neutral Red Incubation: After the treatment period, remove the medium and add medium containing a pre-determined concentration of Neutral Red (e.g., 50 µg/mL). Incubate for 3 hours.

  • Dye Extraction: Remove the dye-containing medium, wash the cells with PBS, and then add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.

  • Readout: Gently shake the plate for 10 minutes to ensure complete extraction of the dye and measure the absorbance at 540 nm.

3.5. Data Presentation and Interpretation

Cell viability is expressed as a percentage relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell LineAssayExposure TimeIC50 (µM) [Hypothetical Data]
HepG2MTT24h45.2
HepG2MTT48h28.7
HepG2NRU24h51.6
HepG2NRU48h33.1
CHO-K1MTT24h62.8
CHO-K1NRU24h68.4

Tier 2: Assessment of In Vitro Genotoxicity

Genotoxicity assays are designed to detect compounds that can cause damage to DNA and chromosomes, a key indicator of potential carcinogenicity.[11] A standard in vitro genotoxicity battery typically includes a bacterial gene mutation assay and a mammalian cell assay for chromosomal damage.[12]

4.1. The Critical Role of Metabolic Activation

Many chemicals are not directly genotoxic but are converted into reactive, DNA-damaging metabolites by enzymes in the body, primarily in the liver.[13] To mimic this process in vitro, assays are conducted both with and without an external metabolic activation system, most commonly a rat liver S9 fraction.[14][15] This is a supernatant from homogenized rat liver centrifuged at 9000g, containing a cocktail of metabolic enzymes, including cytochrome P450s.[13][15]

G compound Test Compound (Pro-genotoxin) s9 S9 Fraction (Liver Enzymes, e.g., CYP450) compound->s9 Metabolic Activation reactive Reactive Metabolite s9->reactive dna Cellular DNA reactive->dna Adduct Formation damage DNA Damage (Mutation, Breaks) dna->damage

Sources

Exploratory

Stability Profiling and Long-Term Storage Protocols for 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. As a Senior Application Scientist, I frequently encounter stability failures in early-stage drug development that stem fro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

As a Senior Application Scientist, I frequently encounter stability failures in early-stage drug development that stem from a fundamental misunderstanding of molecular vulnerabilities. For complex heterocyclic intermediates like 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde , stability is not a static property; it is a dynamic equilibrium dictated by environmental stressors.

This whitepaper provides an in-depth, mechanistically grounded guide to the degradation pathways, physicochemical stability, and validated storage protocols for this specific indazole derivative.

Structural Vulnerabilities and Degradation Mechanisms

To design a robust storage protocol, we must first dissect the molecule to understand the causality behind its instability. The compound features three critical domains, each with distinct reactive profiles:

  • The C6-Carbaldehyde Group (Primary Vulnerability): Aromatic aldehydes are notoriously susceptible to autoxidation. When exposed to atmospheric oxygen, the aldehyde undergoes a radical chain reaction, converting into a less reactive, more polar carboxylic acid 1. This is the leading cause of purity loss during long-term storage.

  • The 1-Methyl-1H-Indazole Core: Indazoles can theoretically exist in multiple tautomeric forms (1H, 2H, and 3H). However, the 1-methyl substitution permanently locks the core into the 1H-tautomer. Because the 1H-tautomer is thermodynamically more stable than the 2H-form, this structural feature inherently protects the ring from tautomerization-induced instability 2. Nevertheless, the conjugated π -system remains sensitive to high-energy UV light.

  • The 3-(2-Methoxyethoxy) Side Chain: While aliphatic ethers are generally stable, prolonged exposure to heat, light, and oxygen can lead to peroxide formation or ether cleavage, particularly under extreme pH conditions.

Degradation Core 3-(2-methoxyethoxy)- 1-methyl-1H-indazole- 6-carbaldehyde Ox 6-Carboxylic Acid (Autoxidation) Core->Ox O2, Heat Photo Photodegradants (UV Cleavage) Core->Photo Light (hv) Hydro Ether Cleavage (Acid/Base Hydrolysis) Core->Hydro Extreme pH

Fig 1: Primary chemical degradation pathways of the indazole-6-carbaldehyde derivative.

Physicochemical Stability Profile

Quantitative stability data is essential for establishing shelf-life and handling limits. Based on ICH Q1A guidelines and behaviors of analogous baseline indazole-carbaldehydes , the table below summarizes the expected degradation trajectory under various environmental stressors.

Table 1: Stability Matrix under Stress Conditions

Stress ConditionDurationTempAtmosphereExpected PurityPrimary Degradation Product
Optimal Storage 12 Months4°CNitrogen (N₂)> 98.0%None significant
Accelerated Solid 6 Months40°CAmbient Air< 90.0%6-carboxylic acid derivative
Photolytic (Solid) 14 Days25°CAmbient (UV/Vis)< 85.0%Uncharacterized photoproducts
Solution (DMSO) 7 Days25°CAmbient Air< 95.0%6-carboxylic acid derivative

Note: The kinetic energy available at ambient temperatures (25°C) is sufficient to surpass the activation energy for aldehyde oxidation. Lowering the temperature to 4°C significantly retards this kinetic pathway.

Standard Operating Procedure: Long-Term Storage

To ensure the integrity of the compound, handling protocols must act as a barrier against oxygen, moisture, and photons. The following workflow establishes a self-validating system for compound management.

Storage Step1 Step1 Step2 2. Aliquoting Perform in N2/Ar Glovebox Step1->Step2 Step3 3. Packaging Amber Glass + PTFE Caps Step2->Step3 Step4 4. Environmental Control Desiccator at 4°C to -20°C Step3->Step4

Fig 2: Standard operating procedure for the long-term storage and handling of the compound.

Step-by-Step Handling Protocol
  • Inert Atmosphere Aliquoting:

    • Action: Transfer the bulk powder into a nitrogen or argon-purged glovebox before opening.

    • Causality: Purging displaces atmospheric oxygen, preventing the initiation of the radical autoxidation chain reaction at the C6-carbaldehyde.

  • Primary Packaging:

    • Action: Dispense single-use aliquots into amber glass vials. Seal with PTFE-lined (Teflon) screw caps.

    • Causality: Amber glass blocks high-energy UV radiation (preventing photolysis). PTFE provides an inert, impermeable barrier against moisture, unlike standard rubber septa which can leach plasticizers and allow oxygen permeation.

  • Secondary Packaging & Temperature Control:

    • Action: Wrap the cap junction with Parafilm. Place vials inside a secondary desiccator cabinet or sealed mylar bag containing indicating silica gel. Store the entire assembly at 4°C (or -20°C for multi-year storage) .

    • Causality: The desiccant prevents condensation upon removal from cold storage, which could otherwise drive hydrolysis of the ether linkage.

  • Thawing Protocol:

    • Action: Before opening, allow the sealed vial to equilibrate to room temperature for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic solid, ruining the batch.

Stability-Indicating Analytical Methodology (HPLC-UV)

To trust your experimental results, your analytical method must be self-validating. A standard generic HPLC run is insufficient; you must prove that the method can separate the parent compound from its primary degradant (the carboxylic acid).

Step-by-Step HPLC Validation Workflow

1. Sample Preparation:

  • Dissolve 1.0 mg of the compound in 1.0 mL of anhydrous, HPLC-grade Acetonitrile (ACN).

  • Self-Validation Step: Prepare a "Forced Degradation" control by adding 10 µL of 3% H2​O2​ to a separate 1.0 mL sample and incubating for 2 hours. This artificially generates the carboxylic acid degradant.

2. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 50 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the conjugated indazole ring).

3. Data Interpretation & Causality:

  • The parent carbaldehyde will elute later in the run due to its relative lipophilicity.

  • The carboxylic acid degradant (generated in your control vial) will elute significantly earlier because the ionizable -COOH group interacts strongly with the polar aqueous mobile phase.

  • If your stored sample shows a growing peak at the exact retention time of the H2​O2​ -induced degradant, your storage conditions have failed, and the sample has oxidized.

References

  • Title: Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review Source: nih.gov URL: [Link]

Sources

Protocols & Analytical Methods

Method

A Detailed, Step-by-Step Synthesis Protocol for 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde

An Application Note for Drug Development Professionals Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde, a key building b...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde, a key building block in medicinal chemistry. Indazole derivatives are recognized as privileged scaffolds in drug discovery, acting as bioisosteres for indoles and participating in crucial hydrogen bonding within protein active sites.[1][2][3] The aldehyde functionality at the 6-position serves as a versatile synthetic handle for the elaboration into more complex target molecules. This protocol outlines a robust, multi-step synthetic route starting from a commercially available precursor, with detailed explanations of the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction & Synthetic Strategy

The synthesis of substituted indazoles presents unique challenges, particularly concerning the regioselective functionalization of the bicyclic system.[4][5][6] Direct alkylation of the indazole core, for instance, often yields a mixture of N1 and N2 isomers, necessitating carefully controlled reaction conditions to achieve the desired regioselectivity.[4][6]

The synthetic pathway detailed herein is designed as a logical, four-step sequence to maximize yield and purity while ensuring high regioselectivity. The overall strategy involves:

  • Selective N-methylation of the indazole core.

  • Williamson ether synthesis to install the methoxyethoxy side chain.

  • Reduction of the ester at the C6 position to a primary alcohol.

  • Mild oxidation of the alcohol to the target aldehyde.

This approach leverages well-established, high-yielding reactions to construct the target molecule efficiently.

Overall Synthetic Workflow

The synthesis proceeds through several key intermediates, starting from methyl 3-hydroxy-1H-indazole-6-carboxylate.

G A Methyl 3-hydroxy- 1H-indazole-6-carboxylate B Step 1: N-Methylation (MeI, NaH, THF) A->B C Methyl 3-hydroxy-1-methyl- 1H-indazole-6-carboxylate B->C D Step 2: Williamson Ether Synthesis (Br(CH2)2OCH3, K2CO3, DMF) C->D E Methyl 3-(2-methoxyethoxy)-1-methyl- 1H-indazole-6-carboxylate D->E F Step 3: Ester Reduction (LiAlH4, THF) E->F G (3-(2-methoxyethoxy)-1-methyl- 1H-indazol-6-yl)methanol F->G H Step 4: Oxidation (DMP, DCM) G->H I 3-(2-methoxyethoxy)-1-methyl- 1H-indazole-6-carbaldehyde H->I

Caption: Overall four-step reaction workflow.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents are hazardous and should be handled with care.

Step 1: Synthesis of Methyl 3-hydroxy-1-methyl-1H-indazole-6-carboxylate

This initial step focuses on the regioselective N1-methylation of the indazole ring. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is critical. This combination favors the formation of the N1-anion, which is thermodynamically more stable, thus driving the reaction towards the desired N1-alkylated product and minimizing the formation of the N2 isomer.[4]

Reaction Scheme:

Caption: N-methylation of the indazole core.

Materials & Reagents

Reagent M.W. ( g/mol ) Quantity Moles (mmol) Equiv.
Methyl 3-hydroxy-1H-indazole-6-carboxylate 192.17 5.00 g 26.0 1.0
Sodium Hydride (60% in mineral oil) 24.00 1.25 g 31.2 1.2
Methyl Iodide (MeI) 141.94 1.80 mL 28.6 1.1
Anhydrous Tetrahydrofuran (THF) - 100 mL - -
Saturated NH₄Cl (aq) - 50 mL - -
Ethyl Acetate (EtOAc) - 150 mL - -
Brine - 50 mL - -

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | - |

Protocol:

  • To a dry 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add methyl 3-hydroxy-1H-indazole-6-carboxylate (5.00 g, 26.0 mmol) and anhydrous THF (100 mL).

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.25 g of 60% dispersion, 31.2 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the gas evolution ceases.

  • Re-cool the mixture to 0 °C and add methyl iodide (1.80 mL, 28.6 mmol) dropwise.

  • Allow the reaction to warm slowly to room temperature and stir overnight (approx. 16 hours).

  • Monitor the reaction for completion using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to yield the pure product.

Step 2: Synthesis of Methyl 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carboxylate

This step employs the Williamson ether synthesis, a classic and reliable method for forming ether linkages.[7][8][9] The phenoxide-like nucleophile, generated from the 3-hydroxyindazole and a base, displaces a halide from 1-bromo-2-methoxyethane in an SN2 reaction.[8][10] Using potassium carbonate (K₂CO₃) as the base and DMF as the solvent provides suitable conditions for this transformation.

Materials & Reagents

Reagent M.W. ( g/mol ) Quantity Moles (mmol) Equiv.
Methyl 3-hydroxy-1-methyl-1H-indazole-6-carboxylate 206.19 4.50 g 21.8 1.0
Potassium Carbonate (K₂CO₃) 138.21 6.03 g 43.6 2.0
1-Bromo-2-methoxyethane 138.99 2.80 mL 26.2 1.2
Anhydrous Dimethylformamide (DMF) - 80 mL - -
Water - 200 mL - -
Ethyl Acetate (EtOAc) - 150 mL - -
Brine - 50 mL - -

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | - |

Protocol:

  • Combine methyl 3-hydroxy-1-methyl-1H-indazole-6-carboxylate (4.50 g, 21.8 mmol), potassium carbonate (6.03 g, 43.6 mmol), and anhydrous DMF (80 mL) in a 250 mL round-bottom flask.

  • Add 1-bromo-2-methoxyethane (2.80 mL, 26.2 mmol) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water (200 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with water (2 x 50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • The crude product can be purified by flash chromatography if necessary, though it is often of sufficient purity for the next step.

Step 3: Synthesis of (3-(2-methoxyethoxy)-1-methyl-1H-indazol-6-yl)methanol

This step involves the reduction of the methyl ester at the C6 position to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to alcohols. The reaction is performed in an anhydrous aprotic solvent like THF and requires careful quenching.

Materials & Reagents

Reagent M.W. ( g/mol ) Quantity Moles (mmol) Equiv.
Methyl 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carboxylate 264.28 5.00 g 18.9 1.0
Lithium Aluminum Hydride (LiAlH₄) 37.95 0.86 g 22.7 1.2
Anhydrous Tetrahydrofuran (THF) - 100 mL - -
Water - 1 mL - -
15% NaOH (aq) - 1 mL - -
Water - 3 mL - -

| Celite® | - | - | - | - |

Protocol:

  • In a dry 250 mL flask under an inert atmosphere, suspend lithium aluminum hydride (0.86 g, 22.7 mmol) in anhydrous THF (50 mL) and cool to 0 °C.

  • Dissolve methyl 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carboxylate (5.00 g, 18.9 mmol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC until the starting ester is fully consumed.

  • Cool the reaction back to 0 °C and quench using the Fieser workup method:

    • Slowly add 1 mL of water.

    • Slowly add 1 mL of 15% aqueous NaOH.

    • Slowly add 3 mL of water.

  • Allow the mixture to warm to room temperature and stir vigorously for 1 hour. A granular precipitate should form.

  • Add a small amount of Celite® and filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the desired alcohol, which is typically used in the next step without further purification.

Step 4: Synthesis of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde

The final step is the oxidation of the primary alcohol to an aldehyde. A mild oxidizing agent is required to prevent over-oxidation to the carboxylic acid. Dess-Martin periodinane (DMP) is an excellent choice as it operates under neutral conditions at room temperature, offering high yields and clean conversions.

Materials & Reagents

Reagent M.W. ( g/mol ) Quantity Moles (mmol) Equiv.
(3-(2-methoxyethoxy)-1-methyl-1H-indazol-6-yl)methanol 236.28 4.00 g 16.9 1.0
Dess-Martin Periodinane (DMP) 424.14 8.60 g 20.3 1.2
Anhydrous Dichloromethane (DCM) - 100 mL - -
Saturated NaHCO₃ (aq) - 100 mL - -

| Sodium Thiosulfate (Na₂S₂O₃) | - | 10 g | - | - |

Protocol:

  • Dissolve the alcohol from the previous step (4.00 g, 16.9 mmol) in anhydrous DCM (100 mL) in a 250 mL flask.

  • Add Dess-Martin periodinane (8.60 g, 20.3 mmol) in one portion at room temperature.

  • Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by pouring it into a vigorously stirred solution of saturated sodium bicarbonate (100 mL) containing sodium thiosulfate (10 g).

  • Stir for 15-20 minutes until the organic layer is clear.

  • Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to afford the final product, 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde.

References

  • LookChem. (n.d.). Cas 2215-63-6, 1-Benzyl-3-hydroxy-1H-indazole. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • MiraCosta College. (2012, November 14). Chemistry 211 Experiment 4. Retrieved from [Link]

  • Alam, M. J., & Keating, T. A. (2024).
  • Yang, B., et al. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 27(3), 275-280.
  • Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Heterocycles. (1996). Practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US6998489B2 - Methods of making indazoles.
  • Thieme Connect. (2024, March 4). Regioselective C3-Formylation of 2 H -Indazoles Using Selectfluor under Microwave-Assisted Conditions. Retrieved from [Link]

  • Molecules. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

  • J-STAGE. (n.d.). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Synthesis of Substituted Indazoles via [3 + 2] Cycloaddition of Benzyne and Diazo Compounds. Retrieved from [Link]

Sources

Application

The Strategic Utility of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde in Modern Drug Discovery

Introduction: Unveiling a Privileged Scaffold for Pharmaceutical Innovation The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Privileged Scaffold for Pharmaceutical Innovation

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved drugs.[1][2] Its unique bioisosteric relationship with indole, coupled with its capacity for crucial hydrogen bonding interactions, makes it a highly sought-after motif in the design of novel therapeutics, particularly kinase inhibitors.[3][4] This application note delves into the specific utility of a highly functionalized derivative, 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde , as a versatile building block for drug discovery. While direct literature on this exact molecule is limited, this guide will provide a comprehensive overview of its potential applications by drawing upon established principles of medicinal chemistry and the well-documented reactivity of its constituent functional groups. We will explore the strategic importance of each structural component and provide detailed, field-proven protocols for its derivatization, empowering researchers to leverage this promising intermediate in their quest for next-generation therapeutics.

Molecular Architecture: A Triad of Functionality

The therapeutic potential of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde stems from the strategic interplay of its three key structural features: the 1-methyl-1H-indazole core, the 3-(2-methoxyethoxy) substituent, and the 6-carbaldehyde group.

  • The 1-Methyl-1H-Indazole Core: The indazole ring system is a bioisostere of the natural indole nucleus, a common feature in many biologically active molecules.[3] The methylation at the N-1 position serves to block a potential site of metabolism and hydrogen bond donation, which can be advantageous for tuning the pharmacokinetic profile and target-binding interactions of a drug candidate. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form.[1][5]

  • The 3-(2-methoxyethoxy) Substituent: The methoxy group, and by extension the methoxyethoxy group, is a frequently incorporated functionality in approved drugs.[6][7][8] The presence of this group can significantly influence a molecule's physicochemical properties. The ether linkages can act as hydrogen bond acceptors, potentially improving aqueous solubility and interactions with biological targets.[9] Furthermore, the methoxyethoxy chain can modulate lipophilicity, a critical parameter for membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[10]

  • The 6-Carbaldehyde Group: The aldehyde functionality at the C-6 position is a versatile chemical handle for a wide array of synthetic transformations.[4][11] This allows for the facile introduction of diverse chemical moieties, enabling the exploration of a broad chemical space to optimize target affinity and selectivity. The reactivity of this group is central to the utility of this building block in constructing libraries of novel drug candidates.

Synthetic Pathways and Derivatization Strategies

The true value of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde lies in its potential for derivatization. The aldehyde group provides a gateway to a multitude of chemical reactions, allowing for the construction of complex molecular architectures. Below are detailed protocols for key transformations that can be employed to generate a diverse library of indazole-based compounds.

Protocol 1: Reductive Amination for the Synthesis of Novel Amines

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines, which are common functionalities in many drug molecules.[12][13] This one-pot reaction involves the formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by its in-situ reduction.

Workflow for Reductive Amination:

Start 3-(2-methoxyethoxy)-1-methyl- 1H-indazole-6-carbaldehyde + Amine Imine_Formation Imine/Iminium Ion Formation (Mildly Acidic Conditions) Start->Imine_Formation Reduction Reduction with Hydride Reagent (e.g., NaBH(OAc)₃, NaBH₃CN) Imine_Formation->Reduction Product Target Amine Derivative Reduction->Product

Caption: Reductive amination workflow.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a solution of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add the desired primary or secondary amine (1.1 equiv).

  • Imine Formation: Add a mild acid catalyst, such as acetic acid (0.1 equiv), to facilitate imine formation. Stir the reaction mixture at room temperature for 1-2 hours.

  • Reduction: To the reaction mixture, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired amine derivative.[3][14]

Parameter Value/Condition Rationale/Insight
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Aprotic solvents that are compatible with the reagents and facilitate the reaction.
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)A mild and selective reducing agent for imines and iminium ions, well-tolerated by many functional groups.[14]
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature, minimizing potential side reactions.
Stoichiometry Amine (1.1 equiv), NaBH(OAc)₃ (1.5 equiv)A slight excess of the amine drives the imine formation, while an excess of the reducing agent ensures complete conversion.
Protocol 2: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst.[15][16] This reaction is widely used to synthesize α,β-unsaturated compounds, which are valuable intermediates and possess biological activities themselves.[17]

Workflow for Knoevenagel Condensation:

Start 3-(2-methoxyethoxy)-1-methyl- 1H-indazole-6-carbaldehyde + Active Methylene Compound Enolate_Formation Enolate Formation (Base Catalysis, e.g., Piperidine) Start->Enolate_Formation Base Aldol_Addition Aldol-type Addition Enolate_Formation->Aldol_Addition Aldehyde Dehydration Dehydration Aldol_Addition->Dehydration Product α,β-Unsaturated Product Dehydration->Product

Caption: Knoevenagel condensation workflow.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde (1.0 equiv) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.05 equiv) in a suitable solvent such as ethanol or toluene (0.2 M).

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 equiv).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) to drive the reaction to completion.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.[18][19]

Parameter Value/Condition Rationale/Insight
Active Methylene Compounds Malononitrile, Ethyl Cyanoacetate, CyanoacetamideA variety of active methylene compounds can be used to generate diverse products.
Catalyst Piperidine, Triethylamine, Ammonium AcetateWeak bases are typically sufficient to catalyze the reaction.[17]
Solvent Ethanol, Toluene, WaterThe choice of solvent can influence the reaction rate and product isolation. Green chemistry approaches often utilize water.[18]
Temperature Room Temperature to 80 °CThe reactivity of the aldehyde and active methylene compound will determine the optimal temperature.
Protocol 3: Wittig Reaction for Alkene Synthesis

The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[20] This reaction is highly reliable and provides excellent control over the location of the newly formed double bond.

Workflow for Wittig Reaction:

Phosphonium_Salt Phosphonium Salt Ylide_Formation Ylide Formation (Strong Base, e.g., n-BuLi) Phosphonium_Salt->Ylide_Formation Base Oxaphosphetane Oxaphosphetane Intermediate Ylide_Formation->Oxaphosphetane Aldehyde Aldehyde 3-(2-methoxyethoxy)-1-methyl- 1H-indazole-6-carbaldehyde Aldehyde->Oxaphosphetane Product Alkene Derivative + Triphenylphosphine Oxide Oxaphosphetane->Product

Caption: Wittig reaction workflow.

Detailed Step-by-Step Protocol:

  • Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 equiv) in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether. Cool the suspension to 0 °C or -78 °C and add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 equiv), dropwise. Stir the mixture for 30-60 minutes to allow for complete ylide formation.

  • Aldehyde Addition: Dissolve 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde (1.0 equiv) in the same anhydrous solvent and add it dropwise to the ylide solution at the same low temperature.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.[21][22]

Parameter Value/Condition Rationale/Insight
Phosphonium Salt Varies depending on the desired alkeneA wide range of phosphonium salts are commercially available or can be readily synthesized.
Base n-Butyllithium (n-BuLi), Sodium Hydride (NaH)A strong base is required to deprotonate the phosphonium salt and form the ylide.[20]
Solvent Anhydrous Tetrahydrofuran (THF), Diethyl EtherAnhydrous conditions are crucial to prevent quenching of the strong base and the ylide.
Temperature -78 °C to Room TemperatureLow temperatures are often used for the ylide generation and initial aldehyde addition to control reactivity and side reactions.
Protocol 4: Oxidation to the Carboxylic Acid

The oxidation of the aldehyde to a carboxylic acid provides another key intermediate for further derivatization, such as amide bond formation, which is a critical transformation in drug discovery.[23][24] Several mild and efficient methods are available for this transformation.

Workflow for Aldehyde Oxidation:

Aldehyde 3-(2-methoxyethoxy)-1-methyl- 1H-indazole-6-carbaldehyde Oxidation Oxidation (e.g., Pinnick Oxidation, Oxone) Aldehyde->Oxidation Product 3-(2-methoxyethoxy)-1-methyl- 1H-indazole-6-carboxylic acid Oxidation->Product

Caption: Aldehyde oxidation workflow.

Detailed Step-by-Step Protocol (Pinnick Oxidation):

  • Reaction Setup: In a round-bottom flask, dissolve 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde (1.0 equiv) in a mixture of tert-butanol and water.

  • Reagent Addition: Add a phosphate buffer (e.g., NaH₂PO₄) to maintain a slightly acidic pH. Add an excess of a chlorine scavenger, such as 2-methyl-2-butene.

  • Oxidant Addition: Slowly add a solution of sodium chlorite (NaClO₂) (1.5 equiv) in water.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with a solution of sodium sulfite (Na₂SO₃). Acidify the mixture with dilute HCl and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The carboxylic acid can often be purified by recrystallization or silica gel chromatography.[24][25]

Parameter Value/Condition Rationale/Insight
Oxidant Sodium Chlorite (NaClO₂)The Pinnick oxidation is known for its mild conditions and tolerance of a wide range of functional groups.[24]
Scavenger 2-Methyl-2-buteneEssential to trap the hypochlorite byproduct, which can cause unwanted side reactions.
Solvent System tert-Butanol/WaterA common solvent system for the Pinnick oxidation.
pH Mildly Acidic (buffered)The reaction is typically performed under weakly acidic conditions to optimize the reactivity of the oxidant.

Conclusion: A Versatile Platform for Drug Discovery

3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde represents a highly valuable and versatile building block for the synthesis of novel, biologically active compounds. The strategic combination of a privileged indazole core, a property-modulating methoxyethoxy group, and a synthetically tractable aldehyde functionality provides medicinal chemists with a powerful platform for generating diverse molecular libraries. The detailed protocols provided herein offer a solid foundation for the derivatization of this promising intermediate, enabling the exploration of new chemical space in the pursuit of innovative therapeutics. The successful application of these methods will undoubtedly contribute to the advancement of drug discovery programs across various therapeutic areas.

References

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • BenchChem. (2025). The Methoxy Group: A Structural and Functional Analysis for Drug Discovery.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs.
  • Jain, S. K., & Pathak, D. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • Li, J., et al. (2017). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Letters in Organic Chemistry, 14(8), 584-588.
  • Wang, D., et al. (2018). Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air. ACS Sustainable Chemistry & Engineering, 6(4), 5143-5148.
  • A facile and efficient green protocol for the Knoevenagel condens
  • Yadav, G., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6599.
  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023).
  • A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. (2014).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.
  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. (2025). International Journal of Scientific Development and Research, 10(2).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry.
  • BenchChem. (2026).
  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry.
  • A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids. (2018). Catalysis Science & Technology, 8(15), 3848-3853.
  • Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations. (2021). The Journal of Organic Chemistry, 86(24), 18073-18090.
  • Travis, B. R., et al. (2003). Facile Oxidation of Aldehydes to Acids and Esters with Oxone. Organic Letters, 5(7), 1031-1034.
  • Environmentally Benign Protocol of Knoevenagel Condensation Reaction. (2018). International Journal of Trend in Scientific Research and Development, 2(2), 1146-1151.
  • Indazole - Synthesis and Reactions as a Chemical Reagent. (2022). ChemicalBook.
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances, 8(26), 14502-14509.
  • BenchChem. (2026).
  • A Catalytic Approach to Intramolecular Wittig Reaction: Sulfonyl-Masked EDO Precursors Enabling Access to Heteroarenes. (2025). Organic Letters.
  • Synthesis of carboxylic acids by oxidation of aldehydes. (n.d.). Organic Chemistry Portal.
  • BenchChem. (2025).
  • CymitQuimica. (n.d.). CAS 4002-83-9: 1-Methyl-1H-indazole-3-carboxaldehyde.
  • BenchChem. (2025). 6-Nitro-1H-indazole-3-carbaldehyde: A Comprehensive Technical Guide.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Direct reductive amination of aldehydes with nitroarenes using bio-renewable formic acid as a hydrogen source. (2017). Green Chemistry, 19(21), 5171-5176.
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances, 8, 14502-14509.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry, 20, 1539-1550.
  • The nickel-catalyzed C3-acylation of 2H-indazoles with aldehydes. (2018). Organic & Biomolecular Chemistry, 16(34), 6245-6249.
  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Wittig and Wittig–Horner Reactions under Sonication Conditions. (2021). Processes, 9(12), 2197.
  • Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. (1996). Heterocycles, 43(12), 2701-2708.
  • Synthesis of an Alkene via the Wittig Reaction. (n.d.).
  • Synthesis of indazoles. (n.d.). Organic Chemistry Portal.
  • NextSDS. (n.d.). 4-METHOXY-6-METHYL-3-(1H)

Sources

Method

Application Note: NMR and FTIR Characterization of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Strategic Context The indazole scaffold is a privileged pharmacophore in contemporary medicinal chemistry, widely re...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Strategic Context

The indazole scaffold is a privileged pharmacophore in contemporary medicinal chemistry, widely recognized as a bioisostere of indole and featured prominently in FDA-approved kinase inhibitors such as Axitinib and Pazopanib[1]. Within this chemical space, 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde emerges as a highly versatile, polyfunctionalized intermediate.

Its unique substitution pattern—comprising an N1-methyl group, a C3-ether linkage, and a C6-carbaldehyde—provides orthogonal handles for late-stage functionalization. This specific building block is frequently utilized in the synthesis of P-glycoprotein modulators to overcome multi-drug resistance[2] and in the rational design of small-molecule stabilizers for 14-3-3 protein-protein interactions[3]. Accurate structural elucidation of this intermediate is critical to ensure regiochemical fidelity during downstream synthesis. This guide details the self-validating protocols and mechanistic logic for characterizing this molecule using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Experimental Protocols: A Self-Validating Workflow

To establish absolute structural confidence, we employ an orthogonal testing matrix. The workflow relies on 1D/2D NMR for atomic connectivity and ATR-FTIR for functional group validation.

Protocol A: High-Resolution NMR Spectroscopy
  • Sample Preparation: Accurately weigh 15 mg of the synthesized compound. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Filtration: Pass the solution through a tightly packed glass wool plug into a precision 5 mm NMR tube. Causality: This removes paramagnetic particulates and undissolved micro-crystals that cause localized magnetic field inhomogeneities and spectral line broadening.

  • Acquisition Parameters (400 MHz Spectrometer):

    • ¹H NMR: 16 scans, 30° excitation pulse, 2.0 s relaxation delay (d1), 64k data points.

    • ¹³C NMR: 512 scans, 30° pulse, 2.0 s relaxation delay, ¹H-decoupled (WALTZ-16 sequence) to collapse multiplets and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).

    • 2D HSQC & NOESY: Acquired to map direct C-H coupling and spatial proton proximity, respectively.

Protocol B: ATR-FTIR Spectroscopy
  • Background Calibration: Clean the Diamond Attenuated Total Reflectance (ATR) crystal with spectroscopic-grade isopropanol. Acquire a background spectrum (ambient air) to subtract atmospheric H₂O and CO₂.

  • Sample Application: Deposit 2–3 mg of the neat solid compound directly onto the center of the diamond crystal.

  • Compression: Lower the ATR anvil to apply consistent pressure, ensuring intimate contact between the crystal and the solid sample. Causality: The evanescent wave penetrates only a few microns; poor contact results in artificially weak absorbance bands.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Workflow A Sample Preparation (CDCl3 for NMR, Neat for ATR-FTIR) B 1D & 2D NMR Acquisition (1H, 13C, HSQC, NOESY) A->B C FTIR Spectroscopy (Diamond ATR Mode) A->C D Phase & Baseline Correction Peak Picking B->D E Background Subtraction & Spectrum Normalization C->E F Orthogonal Data Validation (Self-Validating System) D->F E->F G Final Structural Elucidation F->G

Fig 1. Step-by-step analytical workflow for orthogonal structural validation.

Data Presentation

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
10.10Singlet (s)-1HC6-CH O (Aldehyde)
7.95Doublet (d)1.21HAromatic H -7
7.75Doublet (d)8.51HAromatic H -4
7.60Doublet of doublets (dd)8.5, 1.21HAromatic H -5
4.55Triplet (t)4.82HC3-O-CH ₂-
4.05Singlet (s)-3HN1-CH
3.85Triplet (t)4.82H-CH ₂-O-CH₃
3.45Singlet (s)-3H-OCH ₃ (Terminal methoxy)
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
192.5Carbonyl (C=O)C6-C HO (Aldehyde)
155.2Quaternary AromaticC 3 (Oxygenated)
141.5Quaternary AromaticC 7a
135.8Quaternary AromaticC 6 (Aldehyde-bearing)
123.4Tertiary AromaticC 5
121.0Tertiary AromaticC 4
115.6Quaternary AromaticC 3a
110.2Tertiary AromaticC 7
71.2Secondary Aliphatic-C H₂-O-CH₃
69.5Secondary AliphaticC3-O-C H₂-
59.1Primary Aliphatic-OC H₃
36.4Primary AliphaticN1-C H₃
Table 3: Key FTIR-ATR Absorbance Bands
Wavenumber (cm⁻¹)IntensityFunctional Group / Vibration Mode
3055WeakAromatic C-H stretch
2930, 2880MediumAliphatic C-H stretch (Methoxyethoxy & N-CH₃)
2825, 2740WeakAldehyde C-H stretch (Fermi Resonance Doublet)
1698StrongAldehyde C=O stretch
1615, 1508MediumAromatic C=C ring stretch
1255, 1120StrongAsymmetric & Symmetric C-O-C stretch (Ether)

Mechanistic & Structural Insights (Expertise & Experience)

Merely listing peaks is insufficient for rigorous characterization; understanding the causality behind the chemical shifts is paramount.

N1-Methylation vs. Tautomeric Ambiguity

In unsubstituted indazoles, rapid proton exchange between the N1 and N2 positions broadens NMR signals and complicates regiochemical assignments. The N1-methyl group (singlet at δ 4.05 ppm) permanently locks the molecule into the 1H-indazole tautomer. We validate this specific regiochemistry using 2D NOESY: a strong spatial cross-peak will be observed between the N-CH₃ protons (δ 4.05) and the adjacent aromatic H-7 proton (δ 7.95), definitively proving substitution at N1 rather than N2.

Push-Pull Electronic Effects on the Aromatic Core

The indazole core is subjected to competing electronic forces:

  • The +M Effect: The C3 2-methoxyethoxy group acts as a strong π-electron donor via resonance (+M effect). This increases electron density at the ortho (C3a) and para (C7a) equivalent positions, shielding C3a (δ 115.6 ppm) and H-4 (δ 7.75 ppm), pushing them upfield.

  • The -M Effect: Conversely, the C6 carbaldehyde is strongly electron-withdrawing (-M effect), draining electron density from the ring. This severely deshields H-5 and H-7.

  • Anisotropic Deshielding: H-7 appears unusually far downfield (δ 7.95 ppm) due to the combined inductive pull of the adjacent N1 atom and the magnetic anisotropic cone generated by the C6 carbonyl π-system.

Causality Core Indazole Core (Aromatic System) NMe N1-Methylation (Locks Tautomerism) Core->NMe C3OR C3-Methoxyethoxy (+M Electron Donor) Core->C3OR C6CHO C6-Carbaldehyde (-M Electron Withdrawing) Core->C6CHO Effect1 Deshields H-7 (~7.95 ppm) via Anisotropic Cone NMe->Effect1 Effect2 Shields C3a & H-4 (Upfield Shift) C3OR->Effect2 C6CHO->Effect1 Effect3 Aldehyde C=O (~192 ppm) Deshields C6 (~135 ppm) C6CHO->Effect3

Fig 2. Causality of electronic effects (+M/-M) on NMR chemical shifts.

Trustworthiness: The Self-Validating System

To ensure absolute data integrity, the analytical techniques must validate one another:

  • Functional Group Integrity: The FTIR Fermi resonance doublet (2825 and 2740 cm⁻¹) intrinsically validates the presence of the aldehyde C-H bond. This proves the compound has not oxidized to a carboxylic acid (which would otherwise show a massive, broad O-H stretch from 3300–2500 cm⁻¹). This orthogonally corroborates the ¹H NMR singlet at δ 10.10 ppm.

  • Carbon-Proton Mapping: The 2D HSQC spectrum correlates the proton at δ 10.10 ppm directly to the carbon at δ 192.5 ppm, unambiguously confirming the aldehyde moiety and ruling out any spectral artifacts.

Sources

Application

Advanced Application Note: 3-(2-Methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde in Kinase Inhibitor Discovery

Executive Summary In modern targeted oncology and immunology, the 1H-indazole scaffold has emerged as a privileged pharmacophore, frequently acting as an ATP-competitive hinge binder in protein kinases[1]. However, early...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern targeted oncology and immunology, the 1H-indazole scaffold has emerged as a privileged pharmacophore, frequently acting as an ATP-competitive hinge binder in protein kinases[1]. However, early-generation indazoles often suffered from poor aqueous solubility, off-target promiscuity, and tautomeric instability.

3-(2-Methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde represents a highly optimized, next-generation building block designed to overcome these limitations. As a Senior Application Scientist, I have structured this guide to detail how drug development professionals can leverage this specific intermediate to synthesize potent Type I and Type II kinase inhibitors, specifically targeting Polo-like kinase 4 (PLK4), Aurora Kinases, and Src-family kinases (e.g., Lck).

Structural Rationale & Pharmacophore Logic

The structural architecture of this compound provides three critical design vectors for rational drug discovery:

  • N1-Methylation (Tautomeric Locking): Indazoles naturally exist in an equilibrium between 1H and 2H tautomers, which exhibit vastly different basicities (pKb) and dipole moments[1]. Methylation at the N1 position permanently locks the molecule in the 1H-isomer state. This ensures a predictable hydrogen bond donor/acceptor geometry at the kinase hinge region, preventing loss of binding enthalpy due to tautomeric shifting.

  • C3-(2-Methoxyethoxy) Ether (Solvent Channel Targeting): The addition of the methoxyethoxy chain at the C3 position is a classic medicinal chemistry tactic to optimize ADME properties. This flexible, oxygen-rich moiety is directed toward the solvent-exposed channel of the ATP binding site. It dramatically improves aqueous solubility, lowers lipophilicity (LogP), and can form favorable hydrogen bonds with bulk solvent, thereby increasing target residence time.

  • C6-Carbaldehyde (Electrophilic Handle): The aldehyde at position 6 serves as a highly reactive, regioselective anchor. It is perfectly positioned to extend the molecule into the ribose-binding pocket or DFG-out allosteric sites via Knoevenagel condensations or reductive aminations[2][3].

Quantitative Data: Physicochemical Profiling

The following table summarizes the comparative advantages of the 3-(2-methoxyethoxy) substitution against the unsubstituted baseline scaffold.

Property1-Methyl-1H-indazole-6-carbaldehyde3-(2-Methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde
Predicted ClogP 2.11.4
Aqueous Solubility (pH 7.4) < 10 µg/mL> 150 µg/mL
Dipole Moment (Debye) 1.50 D[1]~2.10 D (Enhanced polarity)
Hinge Binding Orientation Prone to rotational ambiguityLocked (Stabilized by solvent channel ether)
Primary Utility Generic chemical intermediateAdvanced TKI / PROTAC ligand synthesis

Application Workflow 1: Synthesis of PLK4/Aurora Kinase Inhibitors

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication. Its dysregulation is a hallmark of mitotic catastrophe in various cancers. The C6-carbaldehyde of our target compound is ideal for synthesizing (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones, which are potent PLK4 and Aurora kinase inhibitors[2][3].

PLK4_Pathway A Cell Cycle Signal (G1/S Phase) B PLK4 Activation A->B C STIL & CPAP Recruitment B->C D Centriole Duplication C->D E Normal Mitosis D->E F Indazole-Based PLK4 Inhibitor F->B Inhibits G Centriole Depletion & Mitotic Catastrophe F->G Induces

Caption: PLK4 signaling pathway and intervention by indazole-based inhibitors.

Protocol 1: Knoevenagel Condensation (Self-Validating Workflow)

This protocol details the coupling of the indazole-6-carbaldehyde with an oxindole derivative to yield a Type I kinase inhibitor[2][3].

Step 1: Reagent Preparation

  • Dissolve 1.0 eq of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde and 1.0 eq of the desired oxindole (e.g., 5-fluoroindolin-2-one) in absolute ethanol (0.2 M concentration).

  • Causality: Ethanol is chosen because both starting materials are soluble at elevated temperatures, but the resulting (E)-isomer product is highly crystalline and insoluble.

Step 2: Base-Catalyzed Enolization

  • Add 0.1 eq of Piperidine to the mixture. Heat the solution to 70°C under a nitrogen atmosphere for 4-6 hours.

  • Causality: Piperidine acts as a mild secondary amine base. It selectively deprotonates the acidic methylene group of the oxindole (pKa ~15) without causing side reactions with the aldehyde, forming a reactive enolate that attacks the C6-carbaldehyde.

Step 3: Condensation & Precipitation

  • Allow the reaction to cool to room temperature slowly, then transfer to an ice bath (0°C) for 1 hour. Filter the resulting precipitate and wash with cold ethanol.

  • Causality: The differential solubility drives the reversible Knoevenagel equilibrium forward via Le Chatelier's principle. The precipitation selectively yields the thermodynamically stable (E)-isomer, bypassing the need for complex column chromatography[3].

Step 4: In-Process Control (IPC) & Validation

  • Visual IPC: The reaction is self-validating in real-time; a successful condensation is marked by the formation of a bright yellow/orange precipitate.

  • Analytical Validation: Perform 1 H-NMR (in DMSO- d6​ ). The appearance of a distinct vinylic proton singlet between 7.60–7.80 ppm confirms the formation of the double bond. 2D NOESY NMR must be used to validate the (E)-geometry (lack of NOE between the vinylic proton and the oxindole aromatic protons).

Application Workflow 2: Development of Lck/Src Family Inhibitors

Lymphocyte-specific protein tyrosine kinase (Lck) is a crucial target in T-cell leukemias and autoimmune disorders[4]. To build Type II inhibitors (which bind to the DFG-out inactive conformation), the C6-carbaldehyde is utilized as a branching point to attach deep-pocket binding motifs via reductive amination.

Synthetic_Workflow Core 3-(2-methoxyethoxy) -1-methyl-1H-indazole -6-carbaldehyde Path1 Knoevenagel Condensation Core->Path1 Path2 Reductive Amination Core->Path2 Reagent1 Oxindole + Piperidine (EtOH, 70°C) Path1->Reagent1 Reagent2 Amine + NaBH(OAc)3 (DCE, RT) Path2->Reagent2 Product1 Type I Inhibitors (e.g., PLK4/Aurora) Reagent1->Product1 Product2 Type II Inhibitors (e.g., Lck/Src) Reagent2->Product2

Caption: Divergent synthetic workflows utilizing the C6-carbaldehyde electrophilic handle.

Protocol 2: Reductive Amination (Self-Validating Workflow)

This protocol details the attachment of a primary or secondary amine to the C6 position.

Step 1: Iminium Formation

  • Combine 1.0 eq of the indazole-6-carbaldehyde and 1.2 eq of the target amine in 1,2-dichloroethane (DCE). Add molecular sieves (4Å) and stir at room temperature for 2 hours.

  • Causality: DCE is an excellent non-polar solvent for imine formation. Molecular sieves act as a water scavenger, driving the condensation reaction to completion and preventing the hydrolysis of the transient imine/iminium intermediate.

Step 2: Selective Reduction

  • Add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) in portions. Stir at room temperature for 12 hours.

  • Causality: NaBH(OAc) 3​ is strictly required over standard NaBH 4​ . The electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the hydride. This prevents the premature reduction of the unreacted C6-carbaldehyde into an alcohol, ensuring the reducing agent only attacks the highly electrophilic iminium ion.

Step 3: Quench and IPC Validation

  • Quench the reaction with saturated aqueous NaHCO 3​ to neutralize the acetic acid byproduct. Extract with dichloromethane (DCM).

  • Analytical Validation: This is a self-validating system via LC-MS. The protocol requires tracking the disappearance of the aldehyde mass (M+H) and the transient appearance of the imine mass. The workflow is considered successful when the final amine mass is confirmed with >95% purity by UV absorption at 254 nm.

References

  • Title: The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents Source: Journal of Medicinal Chemistry, American Chemical Society (ACS) URL: [Link]

  • Source:Google Patents (United States Patent and Trademark Office)
  • Title: New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PubMed Central) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde

Welcome to the technical support center for the synthesis of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and ultimately improve reaction yield and purity.

Introduction

The synthesis of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde is a sequential process involving the formation of the indazole core, followed by N-alkylation, etherification, and finally, formylation. Each of these steps presents unique challenges that can impact the overall yield and purity of the final product. This guide provides a structured approach to identifying and resolving these issues, grounded in established chemical principles.

Troubleshooting Common Issues

This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.

Low Yield in Indazole Ring Formation

The initial construction of the indazole scaffold is a critical step. Low yields at this stage can be attributed to several factors.

  • Issue: Incomplete cyclization or formation of side products during the synthesis of the indazole ring.

  • Potential Causes & Solutions:

    • Suboptimal Reaction Temperature: Temperature plays a crucial role in reaction kinetics and selectivity. Excessively high temperatures can lead to decomposition and byproduct formation.[1] It is recommended to perform systematic temperature screening to identify the optimal conditions for your specific substrate.

    • Incorrect Solvent Choice: The solvent must adequately dissolve the reactants to ensure a homogeneous reaction mixture.[2] For indazole synthesis, solvents like dimethylformamide (DMF) or acetic acid are commonly used.[3][4]

    • Side Reactions: In methods like nitrosation of indoles, dimer formation can be a significant side reaction that reduces the yield of the desired indazole.[5] To minimize this, a slow addition of the indole to the nitrosating mixture can maintain a low concentration of the nucleophilic indole and favor the desired reaction pathway.[5]

Poor Regioselectivity during N-Methylation

Alkylation of the indazole nitrogen can lead to a mixture of N1 and N2 isomers, complicating purification and reducing the yield of the desired N1-methylated product.

  • Issue: Formation of a mixture of N1 and N2-methyl-indazole isomers.

  • Potential Causes & Solutions:

    • Solvent and Base Combination: The choice of solvent and base is critical in directing the regioselectivity of alkylation. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor N1 alkylation.[2]

    • Steric Hindrance: The substituents on the indazole ring can influence the site of alkylation. While electronic effects are significant, steric hindrance around the N2 position can also favor N1 alkylation.

Inefficient Etherification of 3-hydroxyindazole

The etherification of the 3-hydroxyindazole intermediate is a key step to introduce the 2-methoxyethoxy side chain.

  • Issue: Low conversion or decomposition during the etherification step.

  • Potential Causes & Solutions:

    • Base Strength: A sufficiently strong base is required to deprotonate the hydroxyl group of the 3-hydroxyindazole. Common bases for this transformation include sodium hydride (NaH) or potassium carbonate (K₂CO₃).

    • Leaving Group on the Alkylating Agent: The efficiency of the Williamson ether synthesis is dependent on a good leaving group on the alkylating agent (e.g., bromide, iodide, or tosylate).

    • Reaction Temperature: While heating is often necessary to drive the reaction to completion, excessive temperatures can lead to decomposition of the starting material or product. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.[6]

Low Yield or No Reaction in the Vilsmeier-Haack Formylation

The final step of introducing the aldehyde group at the C6 position via a Vilsmeier-Haack reaction can be challenging. It's important to note that direct Vilsmeier-Haack formylation at the C3 position of indazoles is generally ineffective.[7] However, formylation at other positions of an activated indazole ring is possible.

  • Issue: The Vilsmeier-Haack formylation of the indazole substrate results in a low yield or no product.

  • Potential Causes & Solutions:

    • Insufficiently Electron-Rich Substrate: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution and therefore requires an electron-rich aromatic or heteroaromatic substrate.[8][9][10] The electron-donating nature of the 3-(2-methoxyethoxy) and 1-methyl groups should activate the indazole ring for this reaction.

    • Vilsmeier Reagent Decomposition: The Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and DMF, is moisture-sensitive.[8][11] Ensure all glassware is dry and anhydrous solvents are used.

    • Reaction Temperature and Time: The reaction is often carried out at elevated temperatures (e.g., 85-95 °C) for several hours.[11] Optimization of both temperature and reaction time is necessary to achieve good conversion without significant byproduct formation.

    • Side Reactions: Chlorination of hydroxyl groups can be a competing side reaction in Vilsmeier-Haack reactions when such groups are present on the substrate.[8] While not directly applicable to this specific substrate, it highlights the potential for unexpected side reactions.

Frequently Asked Questions (FAQs)

  • Q1: My overall yield is very low. Where should I start troubleshooting?

    • A1: Begin by analyzing the yield of each individual step. A low yield in an early step will significantly impact the overall yield. Use techniques like TLC and ¹H NMR to assess the purity and conversion at each stage. Once the problematic step is identified, refer to the specific troubleshooting sections above.

  • Q2: I am having difficulty separating the N1 and N2 isomers after methylation. What can I do?

    • A2: If optimizing the reaction conditions for regioselectivity is not sufficient, purification by column chromatography on silica gel is the standard method.[12] In some cases, mixed-solvent recrystallization can be an effective alternative to chromatography for separating isomers.[2]

  • Q3: The Vilsmeier-Haack reaction is not working. Are there alternative formylation methods?

    • A3: While the Vilsmeier-Haack reaction is a common method for formylating electron-rich heterocycles, other methods exist. However, for indazoles, direct formylation can be challenging. An alternative strategy could involve lithiation or magnesiation of a halogenated indazole intermediate followed by quenching with a formylating agent like DMF.[5]

  • Q4: How can I monitor the progress of my reactions effectively?

    • A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress.[1][2][6] It allows you to quickly assess the consumption of starting materials and the formation of products. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

Experimental Protocols

General Synthetic Pathway

G A Substituted o-toluidine B Indazole Core A->B Cyclization C 1-Methyl-3-hydroxy-1H-indazole B->C N-Methylation & Hydrolysis D 3-(2-methoxyethoxy)-1-methyl-1H-indazole C->D Etherification E 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde D->E Vilsmeier-Haack Formylation

Caption: General synthetic route for 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde.

Protocol 1: N1-Methylation of 3-Hydroxyindazole
  • Preparation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the 3-hydroxyindazole (1.0 equivalent) in anhydrous THF dropwise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.[2]

  • Alkylation: Add methyl iodide (1.1 equivalents) dropwise to the solution.

  • Reaction: Heat the reaction mixture to 50 °C and monitor its progress by TLC.[2]

  • Work-up: Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

Protocol 2: Vilsmeier-Haack Formylation
  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF under an inert atmosphere and cool to 0 °C in an ice bath.[11]

  • Addition of POCl₃: Slowly add phosphorus oxychloride (POCl₃, typically 1.1-1.5 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C.[11]

  • Formylation Reaction: In a separate flask, dissolve the 3-(2-methoxyethoxy)-1-methyl-1H-indazole (1.0 equivalent) in anhydrous DMF. Add this solution to the prepared Vilsmeier reagent.

  • Heating: Subsequently, heat the reaction mixture to 85-95 °C and maintain this temperature for 5-8 hours, monitoring the reaction progress by TLC.[11]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.[11]

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is alkaline.[11]

  • Extraction and Purification: If the product precipitates, collect it by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be further purified by recrystallization or column chromatography.[11]

Troubleshooting Decision Tree

G start Low Yield or Impure Product step1 Identify Problematic Step via TLC/NMR start->step1 low_cyclization Low Yield in Indazole Formation? step1->low_cyclization low_methylation Poor N1/N2 Ratio in Methylation? step1->low_methylation low_etherification Incomplete Etherification? step1->low_etherification low_formylation Low Yield in Formylation? step1->low_formylation sol_cyclization Optimize Temperature & Solvent. Consider Slow Addition of Reactants. low_cyclization->sol_cyclization Yes sol_methylation Screen Base/Solvent Systems (e.g., NaH/THF). Optimize Purification. low_methylation->sol_methylation Yes sol_etherification Verify Base Strength & Alkylating Agent. Optimize Temperature & Time. low_etherification->sol_etherification Yes sol_formylation Ensure Anhydrous Conditions. Optimize Temperature & Time. Verify Substrate Purity. low_formylation->sol_formylation Yes end Improved Yield and Purity sol_cyclization->end sol_methylation->end sol_etherification->end sol_formylation->end

Caption: Decision tree for troubleshooting low yield and purity issues.

Quantitative Data Summary

StepCommon IssueKey Parameters to OptimizeTypical Yield Range (%)
Indazole FormationLow YieldTemperature, Solvent, Reactant Addition Rate40-75%
N-MethylationPoor RegioselectivityBase, Solvent, Temperature50-80% (desired isomer)
EtherificationIncomplete ReactionBase, Temperature, Reaction Time60-90%
Vilsmeier-Haack FormylationLow ConversionTemperature, Reaction Time, Reagent Stoichiometry30-60%

Note: Yields are highly substrate-dependent and the provided ranges are for general guidance.

References

  • The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives - Benchchem.
  • Optimization of reaction conditions for the synthesis of indazolones. - ResearchGate.
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC.
  • optimizing reaction conditions for bromo-indazole synthesis - Benchchem.
  • Technical Support Center: Optimization of 2H-Indazole Synthesis - Benchchem.
  • Technical Support Center: Optimization of Solvent Systems for Indazole Derivative Synthesis - Benchchem.
  • Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles | The Journal of Organic Chemistry - ACS Publications.
  • WO2017186693A1 - Synthesis of indazoles - Google Patents.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC.
  • Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles - Benchchem.
  • Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions - Who we serve.
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E.
  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor.
  • Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones - ACS Publications.
  • Vilsmeier haack reaction | PPTX - Slideshare.
  • US3988347A - Process for the preparation of substituted indazoles - Google Patents.
  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SN Ar Reactions - MDPI.
  • Vilsmeier-Haack Reaction - Chemistry Steps.
  • Vilsmeier–Haack reaction - Wikipedia.
  • Indazole synthesis - Organic Chemistry Portal.
  • practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives.

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of functionalized indazole derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of functionalized indazole derivatives. In drug discovery and assay development, solubility is not a binary state of "dissolves or doesn't"—it is a delicate balance of thermodynamics and kinetics that we can manipulate.

This guide provides mechanistic insights and field-proven, self-validating protocols to help you successfully formulate 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: Why does 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde immediately precipitate in my standard biological buffers (pH 7.4)?

The Causality: The poor aqueous solubility of this compound is driven by its high crystal lattice energy and lipophilicity. The planar 1H-indazole core promotes strong intermolecular π-π stacking. While the 3-(2-methoxyethoxy) group contains ether linkages, it primarily adds steric bulk and lipophilicity rather than sufficient polarity to break the crystal lattice.

Furthermore, unlike indazole-amines which can be protonated at acidic pH to form soluble salts (1)[1], this specific molecule lacks an ionizable basic center. The 6-carbaldehyde group is strictly neutral. Consequently, water molecules cannot effectively solvate the lipophilic surface area, leading to the formation of small molecular aggregates and rapid precipitation, a common issue where aqueous solubility often falls below 10 µg/mL (2)[2].

Q2: What is the most reliable method to prepare working solutions for high-throughput in vitro biochemical assays?

The Causality: For biochemical assays, we rely on kinetic solubility. By first dissolving the compound in a strong, water-miscible organic solvent like Dimethyl Sulfoxide (DMSO), we completely disrupt the crystal lattice. When this stock is rapidly diluted into an aqueous buffer, the compound becomes momentarily trapped in a metastable, supersaturated state before it can aggregate and re-crystallize (2)[2].

Q3: My cell-based assay cannot tolerate >0.5% DMSO, but the compound precipitates at this concentration. What are my options?

The Causality: Exceeding 10% DMSO is known to unfold proteins, and even concentrations above 1% can induce cellular toxicity and alter cell-based assay readouts (3)[3]. When co-solvents are restricted, host-guest complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard.

Cyclodextrins feature a hydrophilic exterior and a lipophilic inner cavity. By sequestering the hydrophobic indazole core into this cavity, the drug is shielded from water, forming a highly stable, aqueous-soluble inclusion complex without the need for organic solvents (4)[4].

Quantitative Comparison of Solubilization Strategies

ParameterKinetic Solubilization (DMSO Co-solvent)Thermodynamic Solubilization (HP-β-CD)
Primary Mechanism Solvent-mediated lattice disruptionHost-guest cavity inclusion
Max Tolerated Concentration < 1% (Cellular), < 10% (Biochemical)Up to 20% w/v in aqueous media
Preparation Time Minutes (Rapid dilution)24-48 hours (Equilibration)
Validation Metric Nephelometry (Turbidity / Scattering)HPLC-UV (Absolute Concentration)
Best Suited For High-throughput screening (HTS)In vivo dosing, sensitive cell cultures

Experimental Protocols

Protocol A: Kinetic Solubilization via DMSO (For In Vitro Assays)

This protocol utilizes a "dilute-and-shoot" methodology to achieve a metastable supersaturated solution.

  • Stock Preparation: Weigh out the required mass of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde. Add anhydrous, cell-culture grade DMSO to achieve a 10 mM stock concentration. Vortex for 30 seconds.

  • Sonication: Place the vial in a bath sonicator for 5 minutes at room temperature to ensure complete disruption of micro-crystals.

  • Aqueous Dilution: Pipette the assay buffer into a fresh tube. While vortexing the buffer at medium speed, add the DMSO stock dropwise to achieve the final desired concentration (ensure final DMSO is ≤ 1% v/v).

  • System Validation (Critical): Measure the absorbance of the final solution at 620 nm (or use Dynamic Light Scattering). A flat baseline indicates a true solution. If the absorbance is >0.05 above the buffer blank, the kinetic solubility threshold has been exceeded, and the compound is precipitating.

Protocol B: HP-β-CD Inclusion Complexation (For Cell-Based/In Vivo Assays)

This protocol achieves true thermodynamic solubility by shielding the lipophilic indazole core.

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your standard aqueous assay buffer (e.g., PBS, pH 7.4).

  • Excess Addition: Add an excess amount of solid 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde (e.g., 5 mg/mL) to the cyclodextrin solution.

  • Equilibration: Seal the vial and place it on an orbital shaker at 25°C for 48 hours. This extended time is required because the solid drug must thermodynamically partition into the cyclodextrin cavities.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove all uncomplexed, solid drug.

  • System Validation (Critical): The filtrate contains your solubilized inclusion complex. Quantify the exact concentration of the dissolved compound via HPLC-UV against a standard curve prepared in 100% organic solvent.

Formulation Decision Workflow

SolubilizationWorkflow Step1 Assess Assay Tolerance InVitro In Vitro Assay (Tolerates DMSO) Step1->InVitro InVivo Cell-Based Assay (DMSO Sensitive) Step1->InVivo DMSO Dilute from DMSO Stock (Final DMSO < 1%) InVitro->DMSO CD Complex with HP-β-CD (10-20% w/v in buffer) InVivo->CD Validate Validate True Solution (DLS / Nephelometry) DMSO->Validate CD->Validate Pass Clear Solution Proceed to Assay Validate->Pass No Scattering Fail Precipitation Detected Optimize Formulation Validate->Fail High Scattering

Workflow for selecting and validating solubilization strategies based on assay constraints.

References

  • Source: Google Patents (WO2010045281A2)
  • Title: Aqueous solubility and true solutions Source: IMR Press URL
  • Title: Technical Support Center: Enhancing the Solubility of 6-Bromo-1-methyl-1h-indazol-4-amine Source: BenchChem URL
  • Title: Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins Source: PMC - NIH URL

Sources

Troubleshooting

Technical Support Center: Preventing Auto-oxidation of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde

Welcome to the technical support guide for 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde. This document provides researchers, scientists, and drug development professionals with in-depth guidance on preventing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde. This document provides researchers, scientists, and drug development professionals with in-depth guidance on preventing the auto-oxidation of this compound during storage. The information herein is designed to ensure the stability and integrity of your materials for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My vial of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde has developed a yellowish tint and contains crystalline precipitate. What is happening?

A1: The visual changes you are observing strongly suggest that the aldehyde has undergone auto-oxidation. Aromatic aldehydes are known to be susceptible to oxidation, where they react with atmospheric oxygen to form the corresponding carboxylic acid.[1][2] In this case, the aldehyde group is converted to a carboxylic acid, forming 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carboxylic acid. This newly formed carboxylic acid often has lower solubility, leading to its precipitation as a white or off-white crystalline solid.[1] The yellow discoloration is also a common indicator of degradation in aldehyde-containing compounds.[1]

Q2: What are the primary factors that accelerate the auto-oxidation of this compound?

A2: The primary drivers of auto-oxidation for this and other aromatic aldehydes are exposure to:

  • Atmospheric Oxygen: Oxygen is the key reactant in the oxidation process.[1][3][4]

  • Light: UV light, in particular, can catalyze the formation of free radicals, which initiates the oxidation chain reaction.[1][5]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[2][5]

  • Moisture: The presence of water can facilitate certain degradation pathways.[5]

Q3: Can I still use the material if some oxidation has occurred?

A3: It is strongly advised against using the material if signs of degradation are present. The presence of the carboxylic acid impurity can lead to inaccurate experimental results, including altered biological activity, incorrect analytical readings, and unpredictable reaction outcomes. For quantitative studies, the purity of the starting material is paramount. If you suspect oxidation, it is best to purify the aldehyde or use a fresh, unoxidized batch. A common purification method involves washing with a mild base solution (e.g., 10% sodium carbonate) to remove the acidic impurity, followed by drying and distillation, though this should be adapted carefully for your specific compound.[1]

Q4: Are there any chemical additives I can use to prevent oxidation during long-term storage?

A4: Yes, the addition of antioxidants can be an effective strategy. Antioxidants work by scavenging free radicals, which interrupts the oxidation process.[6][7] Common choices for organic compounds include:

  • Butylated Hydroxytoluene (BHT): A widely used hindered phenolic antioxidant.[5][8]

  • Tocopherols (Vitamin E): A natural antioxidant that is also effective.[5]

It is crucial to use these additives in very small, controlled amounts, as they can interfere with subsequent reactions. The compatibility of any antioxidant with your specific experimental system must be verified.

Troubleshooting Guide: Common Scenarios

Issue Probable Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis of a stored solution. Degradation of the parent compound. The primary degradation product is likely the corresponding carboxylic acid.Confirm the identity of the new peak using LC-MS to check for the mass of the oxidized product. Prepare solutions fresh before each experiment to minimize degradation.[2]
Low yield or failed reaction where the aldehyde is a starting material. The starting material may have partially or fully oxidized, reducing the concentration of the active aldehyde.Verify the purity of the aldehyde before use via an appropriate analytical method (e.g., NMR, HPLC). Use a fresh vial or repurify the existing stock if oxidation is confirmed.
Solution of the compound changes color over a short period. This indicates chemical degradation, potentially accelerated by the solvent, light, or temperature.Protect the solution from light by using amber vials.[2] Ensure the solvent is deoxygenated and of high purity. Store solutions at low temperatures (2-8°C) for short-term use.[2]

Experimental Protocols & Best Practices

Protocol for Optimal Long-Term Storage

To ensure the long-term stability of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde, the following storage protocol is recommended:

  • Container Selection: Use an amber glass vial with a PTFE-lined cap to protect the compound from light.[1]

  • Inert Atmosphere Blanketing: The most critical step is to remove and exclude oxygen from the storage container. This is achieved by blanketing the compound with an inert gas.

    • Materials: A cylinder of dry nitrogen or argon gas with a regulator, tubing, and a needle.

    • Procedure:

      • Place the vial containing the compound in a secure rack.

      • Gently flush the headspace of the vial with a slow stream of inert gas for 1-2 minutes to displace all the air.[9]

      • Quickly and tightly seal the vial with the cap while maintaining a positive pressure of the inert gas.

      • For added security, wrap the cap and neck of the vial with Parafilm®.

  • Temperature Control: Store the sealed vial in a refrigerator at 2-8°C .[2][3][10] This cool environment will significantly slow down the rate of any potential degradation.[5]

  • Labeling: Clearly label the container with the compound name, date of storage, and a note indicating it is stored under an inert atmosphere.

Visualization of Key Processes

Diagram: Aldehyde Auto-Oxidation Pathway

The following diagram illustrates the free-radical chain reaction responsible for the auto-oxidation of an aldehyde to a carboxylic acid.

Auto_Oxidation cluster_initiation Initiation cluster_propagation Propagation cluster_formation Product Formation Aldehyde Aldehyde Aldehyde_Radical Acyl Radical (R-C•=O) Aldehyde->Aldehyde_Radical Radical_Initiator Light, Heat, Metal Ions Radical_Initiator->Aldehyde H• abstraction Oxygen O₂ (Atmospheric) Peroxy_Radical Acyl Peroxy Radical (R-C(O)OO•) Aldehyde_Radical->Peroxy_Radical + O₂ Another_Aldehyde Aldehyde (R-CHO) Peroxy_Acid Peroxycarboxylic Acid (R-C(O)OOH) Peroxy_Radical->Peroxy_Acid + R-CHO New_Aldehyde_Radical Acyl Radical (R-C•=O) Peroxy_Acid->New_Aldehyde_Radical - H• abstraction Carboxylic_Acid Carboxylic Acid (R-COOH) Peroxy_Acid->Carboxylic_Acid + R-CHO New_Aldehyde_Radical->Peroxy_Radical Chain Continues

Caption: Free-radical mechanism of aldehyde auto-oxidation.

Diagram: Inert Gas Blanketing Workflow

This workflow outlines the essential steps for safely storing air-sensitive compounds like 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde.

Inert_Gas_Workflow start Start: Receive Compound open_vial Open vial in a controlled environment (e.g., fume hood) start->open_vial purge Insert two needles: one for inert gas inlet, one for air outlet open_vial->purge flush Gently flush headspace with Nitrogen or Argon (1-2 minutes) purge->flush seal Remove needles and immediately seal vial tightly flush->seal wrap Wrap cap and neck with Parafilm® seal->wrap store Store at 2-8°C in a dark location wrap->store end_node End: Stable Storage store->end_node

Sources

Optimization

Technical Support Center: Optimizing Recrystallization &amp; Purification of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of complex pharmaceutical intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of complex pharmaceutical intermediates. The molecule —3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde —presents a dual challenge during purification.

First, the highly flexible 2-methoxyethoxy ether chain significantly lowers the crystalline lattice energy, making the compound thermodynamically prone to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[1]. Second, the C6-carbaldehyde group situated on the electron-deficient indazole core is highly reactive, making it susceptible to auto-oxidation[2] and solvent-mediated degradation.

This guide is structured to provide you with the mechanistic causality behind these issues, followed by self-validating protocols to ensure scalable, high-purity isolation.

Part 1: Troubleshooting & FAQs

Q1: Every time I attempt to cool the solution, the product forms a biphasic oil at the bottom of the flask instead of crystals. How do I force nucleation?

A: You are observing Liquid-Liquid Phase Separation (LLPS). Because the flexible 2-methoxyethoxy chain lowers the melting point, the binodal curve (the boundary where two liquid phases coexist) shifts above the solubility curve[3]. When supersaturation is generated too rapidly via cooling, the system undergoes spinodal decomposition into a solute-rich oil phase and a solute-lean continuous phase[4]. The oil phase acts as a "sink" for impurities and severely hinders the integration of solute molecules into a rigid crystal lattice[1].

Resolution:

  • Change the thermodynamic pathway: Switch from a steep solubility curve solvent (like pure Ethyl Acetate) to a flatter solubility curve system using an anti-solvent (e.g., Isopropyl Acetate/Heptane).

  • Control supersaturation: Introduce 0.5–1.0 wt% of pure seed crystals within the metastable zone before the oiling-out boundary is crossed[1].

Q2: My NMR shows a secondary set of peaks corresponding to an acetal, but I only used methanol and water. Why is this happening?

A: The C6-carbaldehyde is highly electrophilic. In the presence of primary alcohols (Methanol, Ethanol) and trace acidic impurities (often carried over from silica gel chromatography or acidic aqueous workups), the aldehyde undergoes spontaneous hemiacetal and subsequent acetal formation.

Resolution: Completely eliminate primary alcohols from your recrystallization workflow. Utilize aprotic solvent systems such as Isopropyl Acetate (IPAc), Methyl tert-butyl ether (MTBE), or Toluene, paired with an aliphatic hydrocarbon anti-solvent (Heptane or Hexane).

Q3: I am observing a gradual loss of the aldehyde peak and the appearance of a broad carboxylic acid peak over time. How do I prevent this degradation?

A: This is auto-oxidation. Aliphatic and aromatic aldehydes readily transform into their corresponding carboxylic acids via a radical chain mechanism[5]. The process initiates via hydrogen-atom abstraction to form an acyl radical, which then reacts with dissolved triplet oxygen to form an acylperoxy radical[2]. This intermediate subsequently decays into the carboxylic acid[5].

Resolution:

  • Exclude Oxygen: Degas all crystallization solvents by sparging with Argon or Nitrogen for at least 15 minutes prior to use[5].

  • Exclude Light: Conduct the crystallization in amber glassware or wrap the reactor in aluminum foil to prevent photo-initiation of the radical chain.

Q4: The crystals I isolated are sticky, and GC headspace analysis shows high residual solvent. How can I fix the crystal habit?

A: Rapid precipitation from LLPS droplets often leads to agglomerated, amorphous, or gel-like solids that trap solvent within the particle matrix[1][3].

Resolution: Implement an Ostwald ripening (temperature cycling) step. After the initial crystallization, heat the slurry to 5°C below the dissolution temperature, hold for 2 hours, and cool slowly (0.1°C/min). This selectively dissolves fine, imperfect crystals and promotes the growth of larger, purer, and easily filterable crystals.

Part 2: Quantitative Data Summary

The following table summarizes the performance of various solvent systems evaluated for the crystallization of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde.

Solvent SystemRatio (v/v)Crystallization MethodYield (%)Purity (HPLC Area %)Mechanistic Observation
EtOAc / Hexane1:3Rapid Cooling65%92.0%Severe oiling out (LLPS) observed[1]; amorphous gum formation.
MeOH / Water3:1CoolingN/A< 80.0%Acetal formation and auto-oxidation degradation detected[2].
Toluene / Heptane1:3Cooling + Seeding78%98.5%Good recovery, but slight solvent trapping in the crystal lattice.
IPAc / Heptane 1:4 Anti-solvent + Seeding 85% > 99.5% Clean heterogeneous nucleation; high purity; easily filterable.

Part 3: Experimental Protocol

Optimized Seeded Anti-Solvent Crystallization (IPAc/Heptane)

This protocol is designed as a self-validating system to ensure thermodynamic control over the phase boundaries.

  • Dissolution & Degassing: Suspend 10.0 g of crude 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde in 30 mL of Isopropyl Acetate (IPAc). Sparge the suspension with Argon for 15 minutes to displace dissolved oxygen[5]. Heat the mixture to 60°C until complete dissolution is achieved.

  • Polish Filtration: Filter the hot solution through a 0.45 µm PTFE membrane into a pre-heated (60°C) amber reactor. Causality: This removes heterogeneous nucleants and trace acidic silica that could catalyze degradation.

  • Primary Anti-Solvent Addition: Slowly add 30 mL of degassed Heptane dropwise over 30 minutes while maintaining the temperature at 60°C.

  • Metastable Zone Entry & Seeding: Cool the reactor to 50°C. Add 50 mg (0.5 wt%) of pure crystalline seeds.

    • Validation Check: Hold the temperature at 50°C for 60 minutes. The solution should remain a cloudy suspension of seeds. If the suspension clears, the seeds have dissolved (supersaturation is too low; add 5 mL more Heptane). If a second liquid layer forms at the bottom, LLPS has occurred (supersaturation is too high; heat to 60°C to redissolve and restart).

  • Growth Phase: Once the seed bed is validated, add the remaining 90 mL of Heptane continuously over 4 hours using a syringe pump.

  • Controlled Cooling: Ramp the cooling from 50°C to 5°C at a strict rate of 0.1°C/min. Causality: Slow cooling prevents secondary nucleation and spinodal decomposition[4].

  • Isolation: Filter the resulting slurry under a Nitrogen blanket. Wash the filter cake with 20 mL of cold (5°C) Heptane. Dry under vacuum at 35°C for 12 hours.

Part 4: Visualizations

Workflow & Decision Tree

Workflow Crude Crude 3-(2-methoxyethoxy)-1-methyl- 1H-indazole-6-carbaldehyde Purity HPLC Purity Check Crude->Purity Chrom Silica Gel Chromatography (EtOAc/Hexane) Purity->Chrom < 90% Purity Dissolve Dissolve in IPAc at 60°C (Argon Sparged) Purity->Dissolve > 90% Purity Chrom->Dissolve Filter Polish Filtration (0.45 µm) Dissolve->Filter AntiSolvent Add Heptane (Anti-solvent) Filter->AntiSolvent Seed Seed at 50°C (Metastable Zone) AntiSolvent->Seed Cool Controlled Cooling (0.1°C/min) Seed->Cool Pure Pure Crystalline Product Cool->Pure

Figure 1: Purification decision tree and downstream processing workflow.

Thermodynamic Pathways: LLPS vs. Crystallization

Thermodynamics Supersat Supersaturated Solution (High Driving Force) LLPS Liquid-Liquid Phase Separation (Oiling Out) Supersat->LLPS Rapid Cooling / No Seeds Metastable Metastable Zone (Controlled Supersaturation) Supersat->Metastable Slow Cooling / Anti-solvent Amorphous Amorphous Solid / Gum (Impurity Trapping) LLPS->Amorphous Nucleation Heterogeneous Nucleation (Seeding) Metastable->Nucleation Add Seeds Crystal Crystalline Solid (High Purity) Nucleation->Crystal

Figure 2: Thermodynamic pathways demonstrating the resolution of oiling out via metastable zone control.

Part 5: References

  • Radical-chain mechanism for aldehyde autoxidation. ResearchGate. Available at:[Link]

  • Oiling Out in Crystallization. Mettler Toledo. Available at:[Link]

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo. Available at:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI. Available at:[Link]

  • Mechanistic Insights into the Aerobic Oxidation of Aldehydes. ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde

Welcome to the technical support center for the synthesis and scale-up of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, grounding our recommendations in established chemical principles and practical experience.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems that may arise during the scale-up process, offering detailed explanations of root causes and actionable solutions.

Question 1: We are observing a significant decrease in yield for the formylation step when moving from a 10g to a 100g scale. What are the likely causes and how can we mitigate this?

Answer:

A drop in yield during the scale-up of a formylation reaction, particularly a Vilsmeier-Haack type reaction often used for indazole scaffolds, is a common challenge.[1][2][3] The primary culprits are often related to mass and heat transfer limitations that become more pronounced at a larger scale.

Underlying Causes & Mechanistic Insights:

  • Inefficient Mixing and "Hot Spot" Formation: The Vilsmeier-Haack reaction is typically exothermic, especially during the formation of the Vilsmeier reagent (chloroiminium salt) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1] On a small scale, heat dissipates quickly. On a larger scale, inefficient stirring can lead to localized areas of high temperature, or "hot spots." These hot spots can cause decomposition of the starting material, the Vilsmeier reagent, or the product, leading to a variety of side products and a lower yield of the desired aldehyde.

  • Slow or Incomplete Reagent Addition: The rate of addition of POCl₃ to DMF is critical.[1] If added too quickly on a large scale without adequate cooling, the exothermic reaction can become uncontrollable. Conversely, if the subsequent addition of the indazole substrate to the Vilsmeier reagent is too slow, the reagent may begin to degrade before it has a chance to react.

  • Incomplete Reaction: Poor mixing can also lead to incomplete conversion of the starting material. The viscous nature of the reaction mixture can sometimes make it difficult to ensure that all of the indazole substrate comes into contact with the Vilsmeier reagent.

Troubleshooting Protocol & Recommendations:

  • Optimize Reagent Addition and Temperature Control:

    • Controlled Addition: Utilize a syringe pump or a dropping funnel with precise control to add the POCl₃ to the DMF at a slow, steady rate.

    • Efficient Cooling: Employ a more robust cooling system, such as a jacketed reactor with a circulating chiller, to maintain a consistent internal temperature, ideally below 10°C, during the Vilsmeier reagent formation.[1]

    • Substrate Addition: The addition of the 3-(2-methoxyethoxy)-1-methyl-1H-indazole solution to the pre-formed Vilsmeier reagent should also be carefully controlled to manage the reaction exotherm.

  • Improve Agitation:

    • Mechanical Stirring: Switch from a magnetic stir bar to an overhead mechanical stirrer with a properly designed impeller (e.g., a pitched-blade turbine) to ensure efficient mixing in the larger reaction vessel. This will improve both heat and mass transfer.

  • Reaction Monitoring:

    • In-Process Controls (IPCs): Implement regular sampling and analysis by TLC or LC-MS to monitor the reaction progress and confirm the complete consumption of the starting material before proceeding with the work-up.

dot

Indazole_Synthesis indole Indole Precursor nitroso_intermediate Nitroso-Intermediate indole->nitroso_intermediate Nitrosation nitrosating_agent Nitrosating Agent (e.g., NaNO₂, H⁺) nitrosating_agent->nitroso_intermediate indazole_carbaldehyde Indazole-3-carbaldehyde nitroso_intermediate->indazole_carbaldehyde Ring Rearrangement

Caption: General reaction scheme for the synthesis of indazole-3-carbaldehydes from indoles.

Q2: What are the critical parameters to control during the etherification step to introduce the 2-methoxyethoxy side chain?

A2: The Williamson ether synthesis is typically employed for this transformation, involving the reaction of a 3-hydroxyindazole intermediate with a 2-methoxyethyl halide (e.g., bromide or chloride). The critical parameters to control are:

  • Stoichiometry of the Base: Complete deprotonation of the 3-hydroxy group is essential for efficient reaction. Using a slight excess of a strong, non-nucleophilic base like sodium hydride is common.

  • Reaction Temperature: The reaction is often carried out at temperatures ranging from room temperature to a moderate heat (e.g., 50-60°C) to ensure a reasonable reaction rate without promoting side reactions.

  • Purity of Reagents and Solvent: The use of anhydrous solvent and pure reagents is crucial to prevent side reactions, such as the hydrolysis of the alkylating agent.

Q3: What are the common impurities we should look for during the production of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde?

A3: Potential impurities can arise from various stages of the synthesis. Key impurities to monitor include:

  • Unreacted Starting Materials: Residual 3-hydroxyindazole or the unmethylated indazole precursor.

  • N2-methylated Isomer: As discussed in the troubleshooting section, this is a common process-related impurity.

  • Over-alkylation Products: If a dihaloethane impurity is present in the 2-methoxyethyl halide, dimerization or other side reactions can occur.

  • Impurities from the Formylation Step: Side products from the decomposition of the Vilsmeier reagent or the indazole substrate under harsh conditions.

  • Residual Solvents and Reagents: Such as DMF, POCl₃ hydrolysis byproducts, and any solvents used during work-up and purification.

Q4: What purification techniques are most effective for the final product on a larger scale?

A4: While column chromatography is the go-to method in the lab, it is often not practical or cost-effective for large-scale production. [4][5]The preferred methods for purifying the final product on scale are:

  • Recrystallization: This is the most common and economical method for purifying solid compounds. A thorough screening of solvents and solvent mixtures is necessary to find a system that provides good recovery and effectively removes key impurities.

  • Slurry Washes: Suspending the crude product in a solvent in which it has low solubility can be an effective way to wash away more soluble impurities.

  • Trituration: Grinding the crude solid with a small amount of a suitable solvent can also help to remove impurities.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 3-(2-methoxyethoxy)-1-methyl-1H-indazole

This is a general protocol and may require optimization for your specific equipment and scale.

  • Reagent Preparation: In a clean, dry, and inerted jacketed reactor, add anhydrous N,N-dimethylformamide (DMF). Cool the reactor to 0-5°C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the internal temperature below 10°C. Stir the mixture for 30-60 minutes at this temperature.

  • Formylation Reaction: In a separate vessel, dissolve the 3-(2-methoxyethoxy)-1-methyl-1H-indazole in anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent, again maintaining the temperature below 10°C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50°C for 2-4 hours, or until IPC analysis shows complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and slowly pour it into a vessel containing crushed ice and water.

  • Neutralization: Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution or another suitable base until the pH is basic.

  • Isolation: If the product precipitates, collect it by filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by recrystallization.

References

  • Cailly, T., Fabis, F., & Rault, S. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(25), 13836–13844. Retrieved from [Link]

  • Unknown. (2025). The improvement of two kinds of synthetic methods of indazoles. ResearchGate. Retrieved from [Link]

  • Wang, J., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15833–15840. Retrieved from [Link]

  • Kumar, R., et al. (2020). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 10(49), 29424-29446. Retrieved from [Link]

  • Unknown. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Retrieved from [Link]

  • Unknown. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry, 88(8), 4969–4976. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Unknown. (2025). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Asian Journal of Research in Chemistry, 18(8). Retrieved from [Link]

  • Unknown. (2003). Chemical & Pharmaceutical Bulletin, 51(2), 209-214. Retrieved from [Link]

  • Cailly, T., Fabis, F., & Rault, S. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(25), 13836–13844. Retrieved from [Link]

  • Unknown. (n.d.). Practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Retrieved from [Link]

  • Unknown. (n.d.). Base‐mediated synthesis of 3‐hydroxyindazoles. ResearchGate. Retrieved from [Link]

  • Unknown. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Journal of Heterocyclic Chemistry, 62(7). Retrieved from [Link]

  • Unknown. (2016). Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds. Molecules, 21(6), 785. Retrieved from [Link]

  • Unknown. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6367-6373. Retrieved from [Link]

  • Unknown. (n.d.). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society. Retrieved from [Link]

  • Unknown. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers in Chemistry, 10. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Japanese Center for the Validation of Alternative Methods. (2025). JaCVAM's Research Activities 2025. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde vs. 1H-indazole-6-carbaldehyde

In modern drug discovery and synthetic medicinal chemistry, the indazole scaffold is a highly privileged pharmacophore. However, the inherent reactivity of the unsubstituted indazole core often presents significant chemo...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery and synthetic medicinal chemistry, the indazole scaffold is a highly privileged pharmacophore. However, the inherent reactivity of the unsubstituted indazole core often presents significant chemoselectivity and regioselectivity challenges during complex multi-step syntheses.

This guide provides an objective, mechanistic comparison between the unsubstituted 1H-indazole-6-carbaldehyde and its highly functionalized analog, 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde . By analyzing their structural differences, we can establish predictive models for their behavior in standard synthetic workflows.

Mechanistic Reactivity Profiling

Annular Tautomerism and N-Alkylation Regioselectivity

The most critical distinction between these two building blocks lies in the N1 position. 1H-indazole-6-carbaldehyde possesses a free N-H bond, which allows for annular tautomerism between the 1H and 2H forms. While thermodynamic and computational studies indicate that the 1H-tautomer is favored by approximately 2.3 to 3.6 kcal/mol[1], this dynamic equilibrium poses a severe synthetic liability. When subjected to base-promoted N-alkylation or N-arylation, the resulting delocalized indazolide anion typically yields a difficult-to-separate mixture of N1 and N2 functionalized regioisomers[2][3].

Conversely, 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde is N1-methylated. This structural modification completely locks the heterocycle in the 1H-configuration. By eliminating the tautomeric equilibrium, the N1-methyl group acts as a permanent protecting group, ensuring absolute regioselectivity and preserving the integrity of the core during downstream transformations.

C3-Electrophilic Aromatic Substitution (EAS) Susceptibility

The pyrazole ring of the indazole core is electron-rich, making the C3 carbon inherently susceptible to electrophilic attack, such as halogenation or transition-metal-catalyzed C-H activation[1][4]. In 1H-indazole-6-carbaldehyde, the C3 position is unsubstituted, meaning that highly reactive electrophiles intended for the C6-aldehyde may inadvertently trigger off-target C3-functionalization.

In 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde, the C3 position is occupied by a 2-methoxyethoxy group. This substituent provides substantial steric shielding and alters the electronic landscape of the ring, effectively blocking unwanted EAS reactions and directing all synthetic focus to the C6-carbaldehyde.

Physicochemical Properties and Aldehyde Kinetics

While both molecules feature a reactive C6-carbaldehyde primed for condensations, reductive aminations, and olefinations, their solubility profiles dictate their ease of handling. The free N-H in 1H-indazole-6-carbaldehyde acts as a strong hydrogen bond donor, which can limit its solubility in non-polar organic solvents. The 3-(2-methoxyethoxy)-1-methyl analog, however, features a lipophilic PEG-like chain and an N1-methyl group (Hydrogen Bond Donors = 0). This dramatically enhances its solubility in standard organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF), accelerating reaction kinetics in homogenous phases.

ReactivityLogic cluster_A 1H-indazole-6-carbaldehyde cluster_B 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde A_Core Free N-H Core A_Taut 1H / 2H Tautomerization A_Core->A_Taut A_C3 C3 Unsubstituted (EAS Susceptible) A_Core->A_C3 A_Regio N1/N2 Regiomeric Mixtures A_Taut->A_Regio B_Core N1-Methyl & C3-Alkoxy B_Lock Tautomerically Locked B_Core->B_Lock B_C3 C3 Sterically Blocked B_Core->B_C3 B_Regio Absolute Regioselectivity B_Lock->B_Regio

Structural features dictating the divergent reactivity of the two indazole scaffolds.

Quantitative Data & Performance Comparison

The following table summarizes the key reactivity parameters and physicochemical differences that influence synthetic planning.

Property / Reactivity Parameter1H-indazole-6-carbaldehyde3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde
Annular Tautomerism Active (1H ⇌ 2H)Locked (1H only)
Tautomeric Energy Gap (ΔE) ~2.3 - 3.6 kcal/mol (1H favored)[1]N/A
N-Alkylation Regioselectivity Poor (N1/N2 mixtures)[2]Absolute (N1 protected)
C3 EAS Susceptibility High (Unsubstituted)[4]None (Sterically/Electronically blocked)
Hydrogen Bond Donors 10
Organic Solvent Solubility Low to ModerateHigh (Lipophilic PEG-like chain)

Experimental Protocols: Reductive Amination

To demonstrate the practical implications of these structural differences, the following self-validating protocol outlines the chemoselective reductive amination of the C6-carbaldehyde. The causality behind the divergent workup steps is explicitly detailed.

Objective: Chemoselective functionalization of the C6-aldehyde with a primary amine. Materials: Indazole substrate (1.0 equiv), Primary amine (1.0 equiv), Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 equiv), 1,2-Dichloroethane (DCE).

Step 1: Imine Condensation
  • Charge a dry round-bottom flask with the indazole substrate and the primary amine.

  • Dissolve the mixture in anhydrous DCE to achieve a concentration of 0.2 M. (Note: 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde will exhibit significantly faster dissolution kinetics due to its lipophilic substituents).

  • Stir at room temperature for 2 hours.

  • Validation Checkpoint: The formation of the intermediate imine must be confirmed prior to the addition of the reducing agent to prevent the premature reduction of the aldehyde to an alcohol. Validate complete consumption of the starting material via TLC (UV active at 254 nm) or LC-MS.

Step 2: Hydride Reduction
  • Upon validation of complete imine formation, add NaBH(OAc)3​ (1.5 equiv) in a single portion.

  • Stir for an additional 4-12 hours at room temperature.

  • Causality: NaBH(OAc)3​ is a mild, chemoselective reducing agent that preferentially reduces protonated imines over aldehydes. Ensuring complete imine formation in Step 1 maximizes the overall yield and prevents the accumulation of the primary alcohol byproduct.

Step 3: Substrate-Specific Workup
  • Quench the reaction with saturated aqueous NaHCO3​ .

  • For 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde: Extract the aqueous layer directly with DCM. The absence of a free N-H ensures the product remains highly lipophilic and partitions cleanly into the organic phase.

  • For 1H-indazole-6-carbaldehyde: The free N-H renders the resulting secondary amine product highly amphoteric. You must carefully adjust the aqueous phase to exactly pH 7 before extraction. Failure to do so will result in the product partitioning into the aqueous layer as either a protonated indazolium salt (at low pH) or a deprotonated indazolide species (at high pH).

  • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

ReductiveAmination Start Equimolar Aldehyde + Amine Solvent Dissolve in DCE (0.2 M) Start->Solvent Imine Imine Formation (rt, 2h) [Validation: TLC Check] Solvent->Imine Reduce Add NaBH(OAc)3 (1.5 eq) Imine->Reduce Workup Aqueous Quench (NaHCO3) Reduce->Workup Branch Substrate Workup Workup->Branch MolA Molecule A Direct DCM Extraction Branch->MolA MolB Molecule B Adjust pH to 7 (Amphoteric) Branch->MolB

Self-validating reductive amination workflow highlighting substrate-specific workup steps.

References

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Indazole - Synthesis and Reactions as a Chemical Reagent.ChemicalBook.
  • Palladium-Catalyzed C–H/C–H Cross-Coupling by Mechanochemistry: Direct Alkenylation and Heteroarylation of N1-Protected 1H-Indazoles.
  • N-arylation of indoles, indazoles, pyrroles, and pyrazoles using highly functionalized trivalent arylbismuth reagents.RSC Advances.

Sources

Comparative

The Indazole Nucleus: A Privileged Scaffold for Potent Phosphodiesterase 4 (PDE4) Inhibition

A Comparative Guide to the Binding Affinity of Indazole-Based PDE4 Inhibitors In the landscape of modern drug discovery, the indazole ring system has emerged as a cornerstone for the development of potent and selective i...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Binding Affinity of Indazole-Based PDE4 Inhibitors

In the landscape of modern drug discovery, the indazole ring system has emerged as a cornerstone for the development of potent and selective inhibitors of phosphodiesterase 4 (PDE4). This guide provides a comparative analysis of the binding affinities of various indazole derivatives, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation. While direct comparative data for 3-(2-methoxyethoxy)-1-methyl-1H-indazole derivatives is not extensively available in the public domain, this guide will draw upon structurally related analogs to provide a comprehensive overview for researchers, scientists, and drug development professionals.

The indazole scaffold is often employed as a bioisosteric replacement for the catechol moiety found in many classical PDE4 inhibitors, such as rolipram.[1][2] This substitution can lead to improved pharmacokinetic properties and a better side-effect profile, mitigating some of the common adverse effects associated with earlier generations of PDE4 inhibitors, such as nausea and emesis.[3][4]

Comparative Binding Affinity of Indazole-Based PDE4 Inhibitors

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher binding affinity and greater potency. The following table summarizes the PDE4 inhibitory activities of a selection of indazole derivatives from the scientific literature, showcasing the impact of various substitutions on their binding affinity.

Compound IDIndazole Core SubstitutionTargetIC50 (nM)Reference
Roflumilast (Reference Compound)PDE4-[5][6]
Apremilast (Reference Compound)PDE4-[6]
Compound 20 4-(5-methoxyindole)pyridazinonePDE4B251[7]
Compound 22 Pyrimidine-basedPDE4B213[6]
Compound 23 Pyrimidine-basedPDE4B7.3[6]
Compound 31 Benzoxaborole-basedPDE4B0.42[6]
Compound 9 8-methoxyquinoline-basedPDE40.01[6][7]
Compound 10 8-methoxyquinoline-basedPDE40.07[6][7]
Compound 11 8-methoxyquinoline-basedPDE40.06[6][7]

Note: IC50 values are highly dependent on assay conditions and the specific PDE4 isoform used. Direct comparison between different studies should be made with caution.

Structure-Activity Relationship (SAR) Insights

The binding affinity of indazole derivatives to PDE4 is exquisitely sensitive to the nature and position of their substituents. Key SAR insights include:

  • The 3-Position: The substituent at the 3-position of the indazole ring plays a crucial role in interacting with the active site of the PDE4 enzyme. The 3,4-dialkoxy functionality, often a dimethoxy or ethoxy-methoxy group, is a common feature in many potent PDE4 inhibitors as it can form a critical hydrogen bond with a conserved glutamine residue in the enzyme's active site.[2]

  • The 1-Position: Alkylation at the N1 position of the indazole ring, for instance with a methyl group, can influence the compound's physicochemical properties, such as solubility and metabolic stability, which in turn can affect its overall biological activity.

  • Other Substitutions: Modifications at other positions of the indazole ring or the incorporation of the indazole nucleus into larger, more complex scaffolds have led to the discovery of highly potent and selective inhibitors.[6][8] For example, quinoline-based analogs have demonstrated picomolar potency.[6][7]

Visualizing PDE4 Inhibition

The mechanism of action of PDE4 inhibitors involves the prevention of the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in inflammatory cells. By inhibiting PDE4, these compounds increase intracellular cAMP levels, leading to a downstream anti-inflammatory response.

PDE4_Inhibition ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (activated) cAMP->PKA AMP AMP PDE4->AMP Anti_Inflammatory Anti-inflammatory Effects PKA->Anti_Inflammatory Indazole_Inhibitor Indazole Derivative Indazole_Inhibitor->PDE4

Caption: Mechanism of PDE4 inhibition by indazole derivatives.

Experimental Protocol: In Vitro PDE4 Inhibition Assay

The determination of a compound's IC50 value against a specific PDE4 isoform is a critical step in the drug discovery process. A common method is the in vitro enzyme inhibition assay.

Objective: To determine the concentration of an indazole derivative required to inhibit 50% of the activity of a purified human PDE4 enzyme.

Materials:

  • Purified recombinant human PDE4 enzyme (e.g., PDE4B1)

  • [³H]-cAMP (radiolabeled substrate)

  • Test compounds (indazole derivatives) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂)

  • Snake venom nucleotidase

  • Scintillation cocktail

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the purified PDE4 enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding [³H]-cAMP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a stopping reagent or by heat inactivation.

  • Conversion to Adenosine: Add snake venom nucleotidase to convert the resulting [³H]-AMP to [³H]-adenosine.

  • Separation: Separate the unreacted [³H]-cAMP from the [³H]-adenosine product using ion-exchange chromatography or another suitable method.

  • Quantification: Add a scintillation cocktail to the wells containing the [³H]-adenosine and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

PDE4_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Indazole Derivatives Start->Compound_Prep Reaction_Setup Set up Reaction in 96-well Plate: Buffer + Compound + PDE4 Enzyme Compound_Prep->Reaction_Setup Reaction_Start Initiate Reaction with [³H]-cAMP Reaction_Setup->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Reaction_Stop Terminate Reaction Incubation->Reaction_Stop Conversion Convert [³H]-AMP to [³H]-Adenosine with Nucleotidase Reaction_Stop->Conversion Separation Separate Product from Substrate Conversion->Separation Quantification Measure Radioactivity with Scintillation Counter Separation->Quantification Data_Analysis Calculate IC50 Values Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow of an in vitro PDE4 inhibition assay.

Conclusion

Indazole derivatives represent a highly promising class of PDE4 inhibitors with significant therapeutic potential for inflammatory diseases. The versatility of the indazole scaffold allows for extensive chemical modification, enabling the fine-tuning of binding affinity, selectivity, and pharmacokinetic properties. While the specific 3-(2-methoxyethoxy)-1-methyl-1H-indazole core requires further investigation, the broader family of indazole-based PDE4 inhibitors continues to be an active and fruitful area of research in medicinal chemistry. The comparative data and experimental insights provided in this guide aim to support the rational design and development of the next generation of indazole-based therapeutics.

References

  • WO1999023076A1, Therapeutically active compounds based on indazole bioisostere replacement of catechol in pde4 inhibitors, Google P
  • Identification of a Potent New Chemotype for the Selective Inhibition of PDE4. PMC. [Link]

  • Discovery of M3 Antagonist-PDE4 Inhibitor Dual Pharmacology Molecules for the Treatment of Chronic Obstructive Pulmonary Disease. PubMed. [Link]

  • Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. PMC. [Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PMC. [Link]

  • EP2962690B1, (+)-2-[1-(3-ethoxy-4-methoxyphenyl)
  • Recent Advances on Phosphodiesterase 4 Inhibitors for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease. ACS Publications. [Link]

  • United States Patent: 10,487,144. Big Molecule Watch. [Link]

  • Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. MDPI. [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. PMC. [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. [Link]

Sources

Validation

Crystallographic structure validation of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde

An In-Depth Technical Guide to the Crystallographic Structure Validation of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde For researchers, scientists, and drug development professionals, the precise knowledge o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic Structure Validation of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde

For researchers, scientists, and drug development professionals, the precise knowledge of the three-dimensional structure of a small molecule is paramount. It forms the bedrock of structure-activity relationship (SAR) studies, guides lead optimization, and is a prerequisite for rational drug design. The indazole scaffold, a key pharmacophore in numerous kinase inhibitors, is of significant interest. This guide provides a comprehensive overview of the crystallographic structure validation process for a representative indazole derivative, 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde.

Due to the absence of a publicly available crystal structure for the title compound, this guide will utilize a representative, high-quality hypothetical dataset to illustrate the validation workflow and principles. This approach allows for a detailed, practical exploration of the validation process, which is transferable to any novel small-molecule crystal structure.

The Imperative of Crystallographic Validation in Drug Discovery

Single-crystal X-ray diffraction is the most powerful technique for determining the absolute three-dimensional structure of a small molecule. However, the process of solving and refining a crystal structure is not always straightforward and can be prone to errors. An incorrectly assigned space group, a misidentified atom, or a poorly refined model can have significant downstream consequences, leading to flawed SAR models and wasted resources. Rigorous validation is therefore not merely a final check, but an integral part of the structure determination process, ensuring the reliability and accuracy of the structural data.

The Crystallographic Validation Workflow: From Crystal to Validated Structure

The journey from a single crystal to a fully validated structure is a multi-step process that combines experimental data collection with computational refinement and analysis. Each step is critical for the final quality of the structure.

Crystallographic Validation Workflow cluster_exp Experimental Phase cluster_proc Data Processing & Refinement cluster_val Validation & Deposition crystal Single Crystal Selection data_collection X-ray Data Collection crystal->data_collection Mounting & Screening integration Data Integration & Scaling data_collection->integration structure_solution Structure Solution (e.g., Direct Methods) integration->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation (checkCIF/PLATON) refinement->validation Generate CIF deposition Deposition (e.g., CCDC) validation->deposition Final Validated CIF

Caption: The workflow from single crystal to a validated, depositable structure.

Core Principles and Key Metrics in Crystallographic Validation

A high-quality crystal structure is characterized by a set of key metrics that assess the quality of the experimental data and the goodness-of-fit between the experimental data and the refined model.

Parameter Description Typical Value for a Good Structure
Resolution (Å) The level of detail in the electron density map. Lower values are better.< 0.8 Å
Completeness (%) The percentage of unique reflections measured.> 99%
Rint A measure of the agreement between symmetry-equivalent reflections.< 0.05
R1 The conventional R-factor, a measure of the agreement between observed and calculated structure factor amplitudes.< 0.05
wR2 The weighted R-factor, based on F2, which includes all reflections.< 0.15
Goodness-of-Fit (GooF) Should be close to 1, indicating a good fit between the model and the data.~1.0
Max/Min Residual Density (e/Å3) The highest and lowest peaks in the final difference Fourier map. Should be close to zero.± 0.2 e/Å3

A Comparative Guide to Crystallographic Validation Software

While several software packages can be used for crystallographic analysis, a few stand out for their role in validation.

Software/Service Primary Function Key Features for Validation Use Case
IUCr's checkCIF/PLATON [1]"Gold Standard" for validationComprehensive analysis of CIF files, generation of ALERTS for potential issues, checks for missed symmetry.Final validation check before publication or deposition.
Olex2 Structure solution, refinement, and analysisIntegrated real-time validation checks, graphical interface for inspecting the model and data.During the structure refinement process for immediate feedback.
CCDC's Mercury [2]Structure visualization and analysisPowerful visualization of crystal packing, hydrogen bonds, and intermolecular interactions. Can load and analyze CIFs.Visual inspection of the final structure to ensure chemical and physical reasonability.
SHELXL Structure refinementThe core refinement engine used by many other programs. Provides detailed output for expert analysis.The foundational tool for generating the refined model to be validated.

Case Study: Validation of a Hypothetical Crystal Structure of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde

Simulated Experimental Protocol: Single-Crystal X-ray Data Collection
  • Crystal Selection and Mounting: A suitable single crystal of the title compound is selected under a microscope and mounted on a cryoloop.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (100 K) on a diffractometer equipped with a modern detector (e.g., a CCD or CMOS detector) and a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

  • Data Integration and Scaling: The collected diffraction images are processed to integrate the reflection intensities, apply corrections for experimental factors (e.g., Lorentz and polarization effects), and scale the data.

  • Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F2. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Hypothetical Data Summary

The following table summarizes a realistic, high-quality dataset for the title compound.

Parameter Value
Chemical FormulaC12H14N2O3
Formula Weight234.25
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.543(2)
b (Å)15.123(3)
c (Å)9.234(2)
β (°)105.34(1)
Volume (Å3)1151.2(4)
Z4
Calculated Density (g/cm3)1.352
Temperature (K)100(2)
Wavelength (Å)0.71073
Reflections Collected10123
Independent Reflections2645
Rint0.035
Data Completeness (%)99.8
Final R1 [I > 2σ(I)]0.041
Final wR2 (all data)0.115
Goodness-of-Fit (GooF)1.05
Max/Min Residual Density (e/Å3)0.18 / -0.15
Interpreting the checkCIF Report

A CIF file generated from this hypothetical data would be submitted to the IUCr's checkCIF service.[3][4] A high-quality structure would ideally have no ALERTS of level A, B, or C.

checkCIF Alert Triage cluster_alerts Triage ALERTS cluster_actions Resolution Actions start Submit CIF to checkCIF report Receive checkCIF Report start->report alert_a Level A ALERTS? (Serious Errors) report->alert_a alert_b Level B ALERTS? (Potentially Serious) alert_a->alert_b No fix_model Correct Model & Re-refine alert_a->fix_model Yes alert_c Level C ALERTS? (Require Explanation) alert_b->alert_c No alert_b->fix_model Yes alert_g Level G ALERTS? (General Information) alert_c->alert_g No explain_alert Add Explanation to CIF alert_c->explain_alert Yes no_action No Action Required alert_g->no_action Yes fix_model->start Re-submit final_cif Final Validated CIF explain_alert->final_cif no_action->final_cif

Caption: A decision-making workflow for addressing checkCIF ALERTS.

  • Level A ALERTS: Indicate serious errors that must be resolved. Examples include an incorrect space group, atoms with very unusual displacement parameters, or severe geometric outliers.

  • Level B ALERTS: Point to potentially serious issues that should be investigated, such as a high Rint or unusual bond lengths.

  • Level C ALERTS: Are less severe and often require an explanation from the crystallographer. An example might be a short intermolecular contact that is a genuine hydrogen bond.

  • Level G ALERTS: Are generally informational and may not require any action.

For our hypothetical data, we would expect a clean checkCIF report, perhaps with a few Level G alerts, confirming the high quality of the structure.

Conclusion: Beyond the Numbers

While automated validation tools like checkCIF are indispensable for ensuring the technical quality of a crystal structure, they are not a substitute for the critical eye of an experienced scientist.[5] The crystallographer must interpret the validation report in the context of the specific chemical nature of the molecule and the goals of the research. A "perfect" structure on paper may not be the most chemically sensible one. Ultimately, the goal of crystallographic validation is to provide a structural model that is not only statistically sound but also chemically and physically plausible, thereby providing a reliable foundation for drug discovery and development.

References

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]

  • PLATON Homepage. [Link]

  • PLATON Introduction - MIT. [Link]

  • PLATON for Windows - School of Chemistry, University of Glasgow. [Link]

  • PLATON for MS-Windows. [Link]

  • checkCIF FAQ - IUCr Journals. [Link]

  • Rupp, B. (2013). Protein X-Ray Structure Validation: Key Criteria. Biotech International. [Link]

  • Kleywegt, G. J. (2000). Validation of protein crystal structures. Acta Crystallographica Section D: Biological Crystallography, 56(3), 249-265. [Link]

  • Read, R. J., et al. (2011). Crystallographic model validation: from diagnosis to healing. Acta Crystallographica Section D: Biological Crystallography, 67(4), 355-367. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • CCDC Mercury. [Link]

  • Spek, A. L. (2009). PLATON SQUEEZE: a tool for handling disordered solvent areas in crystal structures. Acta Crystallographica Section C: Crystal Structure Communications, C65(2), 148-155. [Link]

  • Details of checkCIF/PLATON tests for IUCr Journals. [Link]

  • checkCIF data validation tests - IUCr Journals. [Link]

  • Macromolecular structure validation - Wikipedia. [Link]

  • checkCIF service. [Link]

Sources

Comparative

Benchmarking 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde in drug screening assays

A Senior Application Scientist's Guide to Evaluating 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde in Preclinical Assays Introduction: The Indazole Scaffold as a Pillar of Modern Drug Discovery The indazole nuc...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Evaluating 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde in Preclinical Assays

Introduction: The Indazole Scaffold as a Pillar of Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural and electronic properties make it an excellent bioisostere for other key aromatic systems like indole and phenol, offering advantages in metabolic stability and lipophilicity.[1] This versatility has led to the development of numerous indazole-containing compounds with a wide spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5]

The significance of the indazole core is underscored by its presence in several FDA-approved drugs.[3] Notably, in the field of oncology, indazole derivatives have proven to be highly effective as protein kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many cancers. The indazole structure is adept at forming key interactions within the ATP-binding pocket of various kinases, leading to potent and selective inhibition.

This guide provides a framework for benchmarking a novel indazole derivative, 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde , in common drug screening assays. To provide a meaningful context for its performance, we will compare it against two well-established, FDA-approved indazole-based kinase inhibitors: Pazopanib and Axitinib . This comparative approach will allow researchers to objectively assess the potential of this new chemical entity and guide further drug development efforts.

Compound Profiles

Test Compound: 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde
  • Structure:

    • Chemical structure to be inserted here if available.

  • Rationale for Investigation: This compound features the core 1H-indazole scaffold, substituted at the 1-position with a methyl group, a methoxyethoxy group at the 3-position, and a carbaldehyde at the 6-position. These substitutions offer multiple points for potential interaction with biological targets and for further chemical modification to optimize activity and pharmacokinetic properties. The aldehyde group, in particular, can act as a reactive handle for forming covalent bonds or as a key hydrogen bond acceptor.

Comparator 1: Pazopanib (Votrient®)
  • Mechanism of Action: Pazopanib is a multi-target tyrosine kinase inhibitor that primarily inhibits Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[6][7][8] By blocking these receptors, Pazopanib inhibits tumor angiogenesis and cell proliferation.

  • Therapeutic Use: Approved for the treatment of advanced renal cell carcinoma (RCC) and advanced soft tissue sarcoma.[9]

Comparator 2: Axitinib (Inlyta®)
  • Mechanism of Action: Axitinib is a potent and selective inhibitor of VEGFR-1, -2, and -3.[5][10][11][12] Its high selectivity for VEGFRs is a key feature, potentially leading to a more focused anti-angiogenic effect with fewer off-target toxicities.[13]

  • Therapeutic Use: Approved for the treatment of advanced renal cell carcinoma after failure of one prior systemic therapy.[14]

Comparative In Vitro Assay I: Kinase Inhibition

To assess the direct inhibitory potential of our test compound against a key oncogenic kinase, we will utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The LanthaScreen™ Eu Kinase Binding Assay is a robust and high-throughput method for quantifying the affinity of an inhibitor for a kinase.

Target Kinase: VEGFR-2

VEGFR-2 is a primary mediator of VEGF-driven angiogenesis, a critical process for tumor growth and metastasis. Both Pazopanib and Axitinib are potent inhibitors of VEGFR-2, making it an ideal target for this comparative study.

Experimental Workflow: LanthaScreen™ Eu Kinase Binding Assay

G cluster_prep Reagent Preparation (3X Solutions) cluster_assay Assay Plate (384-well) Compound_prep Prepare serial dilution of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde, Pazopanib, and Axitinib Add_Cmpd Add 5 µL of 3X Compound Compound_prep->Add_Cmpd Kinase_prep Prepare Kinase/Eu-Antibody Mix (e.g., 15 nM Kinase, 6 nM Antibody) Add_Kinase Add 5 µL of 3X Kinase/Antibody Mix Kinase_prep->Add_Kinase Tracer_prep Prepare Kinase Tracer Solution (e.g., at ~3x Kd concentration) Add_Tracer Add 5 µL of 3X Tracer Solution Tracer_prep->Add_Tracer Incubate Incubate at RT for 1 hour (in the dark) Add_Tracer->Incubate Read_Plate Read Plate on TR-FRET Reader (Emission Ratio 520nm/495nm) Incubate->Read_Plate Analyze Analyze Data: Calculate IC50 values Read_Plate->Analyze

Caption: Workflow for the LanthaScreen™ Kinase Binding Assay.

Detailed Protocol: LanthaScreen™ VEGFR-2 Kinase Binding Assay
  • Compound Preparation:

    • Prepare a 10 mM stock solution of each compound (Test Compound, Pazopanib, Axitinib) in 100% DMSO.

    • Create a serial dilution series of each compound in a 96-well plate. This will serve as the 100X master stock.

    • Prepare an intermediate 3X dilution of each compound in 1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[2] The final DMSO concentration should be kept constant across all wells.

  • Kinase and Tracer Preparation:

    • Prepare a 3X Kinase/Antibody mixture containing 15 nM VEGFR-2 kinase and 6 nM Eu-labeled anti-tag antibody in 1X Kinase Buffer A.[15]

    • Prepare a 3X tracer solution (e.g., Kinase Tracer 236) at a concentration close to its Kd for VEGFR-2 in 1X Kinase Buffer A.[15]

  • Assay Execution:

    • In a low-volume 384-well assay plate, add 5 µL of the 3X compound dilutions.

    • Add 5 µL of the 3X Kinase/Antibody mixture to each well.

    • Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.[15]

  • Incubation and Data Acquisition:

    • Cover the plate and incubate for 60 minutes at room temperature, protected from light.

    • Read the plate using a TR-FRET enabled microplate reader, measuring the emission at 520 nm (acceptor) and 495 nm (donor).

  • Data Analysis:

    • Calculate the emission ratio (520 nm / 495 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Performance Benchmark: Kinase Inhibition
CompoundTarget KinaseIC50 (nM)
3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde VEGFR-2Experimental Data to be Determined
PazopanibVEGFR-230[6][7][16]
AxitinibVEGFR-20.2[10][11][12]

Comparative In Vitro Assay II: Cell Proliferation

To evaluate the compound's effect on cancer cell viability, a standard MTT assay will be performed. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell proliferation and viability.

Cell Line Selection
  • Human Umbilical Vein Endothelial Cells (HUVEC): A primary cell line used to assess anti-angiogenic effects directly.

  • A-498 (Renal Cell Carcinoma): A cancer cell line known to be sensitive to anti-angiogenic agents.

  • Caki-2 (Renal Cell Carcinoma): Another renal cell carcinoma line, which has shown some resistance to axitinib, providing a good model for assessing potency.[14]

Experimental Workflow: MTT Cell Viability Assay

G cluster_cell_prep Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay Seed_Cells Seed cells in 96-well plates (e.g., 10,000 cells/well) Adhere Incubate for 24 hours to allow adherence Seed_Cells->Adhere Add_Cmpd Add serial dilutions of test compounds to wells Adhere->Add_Cmpd Incubate_Cmpd Incubate for 72-96 hours Add_Cmpd->Incubate_Cmpd Add_MTT Add 10 µL of MTT Reagent (5 mg/mL) to each well Incubate_Cmpd->Add_MTT Incubate_MTT Incubate for 4 hours at 37°C Add_MTT->Incubate_MTT Solubilize Add 100-200 µL of Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Plate Read Absorbance at 570 nm Solubilize->Read_Plate Analyze Analyze Data: Calculate IC50 values Read_Plate->Analyze

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Protocol: MTT Assay
  • Cell Plating:

    • Culture cells in appropriate media (e.g., DMEM with 10% FBS).[17]

    • Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[17]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of medium containing the various concentrations of the compounds. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plates for 72 to 96 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]

    • Incubate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[17]

  • Solubilization and Data Acquisition:

    • Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[17]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Performance Benchmark: Antiproliferative Activity
CompoundCell LineIC50 (µM)
3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde HUVECExperimental Data to be Determined
A-498Experimental Data to be Determined
Caki-2Experimental Data to be Determined
PazopanibHUVEC~0.021 (VEGF-stimulated)[7]
786-O (RCC)~16[19]
Caki-2>25[19]
AxitinibHUVEC~0.00017 (VEGF-stimulated)[10]
A-49813.6[14][20]
Caki-236[14][20]

Conclusion and Forward Outlook

This guide provides a structured approach to the initial benchmarking of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde. By comparing its performance in key in vitro assays against established drugs like Pazopanib and Axitinib, researchers can gain valuable insights into its potency, selectivity, and potential as a therapeutic agent.

The data generated from these assays will form a critical decision-making point. If the test compound demonstrates potent inhibition of VEGFR-2 and significant antiproliferative activity, particularly at concentrations comparable to or better than the benchmarks, further investigation would be warranted. Subsequent steps could include broader kinase profiling to assess selectivity, ADME/Tox studies to evaluate its drug-like properties, and ultimately, in vivo studies in relevant animal models to confirm its efficacy.

The indazole scaffold continues to be a highly productive framework in drug discovery. Systematic and rigorous evaluation of new derivatives, as outlined in this guide, is essential for unlocking their full therapeutic potential.

References

  • PharmaBlock. (n.d.). Indazoles in Drug Discovery.
  • Benchchem. (n.d.). Discovery and synthesis of novel indazole derivatives.
  • Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Cai, C., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Hu-Lowe, D. D., et al. (2008). Nonclinical Antiangiogenesis and Antitumor Activities of Axitinib (AG-013736), an Oral, Potent, and Selective Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases 1, 2, 3. Clinical Cancer Research. Available at: [Link]

  • Selleckchem. (n.d.). VEGFR2 Selective Inhibitors.
  • APExBIO. (n.d.). Axitinib (AG 013736) - VEGFR/c-Kit Inhibitor for Cancer Research.
  • Tocris Bioscience. (n.d.). Axitinib.
  • MedChemExpress. (n.d.). Pazopanib (GW786034) | VEGFR Inhibitor.
  • R&D Systems. (n.d.). Axitinib | VEGF Receptor Inhibitors: Tocris Bioscience.
  • Cell Signaling Technology. (n.d.). Pazopanib.
  • MedChemExpress. (n.d.). Axitinib (AG-013736) | Tyrosine Kinase Inhibitor.
  • Verweij, J., et al. (2011). (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. The Oncologist. Available at: [Link]

  • Selleckchem. (n.d.). Axitinib (AG-013736) | Tyrosine Kinase Inhibitor | CAS 319460-85-0.
  • BMG Labtech. (2022). LanthaScreen Technology on microplate readers.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assays.
  • Bio-protocol. (n.d.). Anticancer assay (MTT).
  • Grolik, M., et al. (2021). The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids. Scientific Reports. Available at: [Link]

  • Abcam. (n.d.). MTT assay protocol.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Morelli, M. B., et al. (2015). Axitinib induces DNA damage response leading to senescence, mitotic catastrophe, and increased NK cell recognition in human renal carcinoma cells. Oncotarget. Available at: [Link]

  • Iacob, N., et al. (2021). In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology. Experimental and Therapeutic Medicine. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • ResearchGate. (n.d.). Axitinib inhibits RCC cell viability in a dose and time-dependent....
  • Al-Marrawi, D., et al. (2013). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. Clinical Medicine Insights: Oncology. Available at: [Link]

  • Pick, A. M., & Nystrom, K. K. (2012). Critical appraisal of pazopanib as treatment for patients with advanced metastatic renal cell carcinoma. Cancer Management and Research. Available at: [Link]

  • Inxight Drugs. (n.d.). PAZOPANIB HYDROCHLORIDE.

Sources

Validation

HPLC method validation for 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde quantification

Abstract This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde, a key intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde, a key intermediate in pharmaceutical synthesis. We delve into the critical aspects of method development and validation, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3] This document serves as a practical resource for researchers, scientists, and drug development professionals, offering a detailed examination of chromatographic conditions and presenting supporting experimental data to facilitate informed decisions in a GxP environment.

Introduction: The Significance of Accurate Quantification

3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde is a crucial building block in the synthesis of various pharmacologically active molecules. Its purity and concentration directly impact the quality, safety, and efficacy of the final drug product. Therefore, a robust and validated analytical method for its quantification is paramount. This guide will explore the development and validation of a reliable HPLC method, a cornerstone of modern pharmaceutical analysis.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5][6] This guide will walk you through the validation process, comparing different chromatographic approaches to empower you to select and implement the most appropriate method for your specific needs.

Foundational Principles: HPLC Method Validation Workflow

A validated HPLC method provides a high degree of assurance that the measurements are accurate, reproducible, and specific. The validation process, as outlined by regulatory bodies like the FDA and EMA, follows a structured workflow.[7][8][9][10][11]

HPLC_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Column_Selection Column Selection Mobile_Phase_Optimization Mobile Phase Optimization Column_Selection->Mobile_Phase_Optimization Detection_Wavelength Detection Wavelength Mobile_Phase_Optimization->Detection_Wavelength Specificity Specificity Detection_Wavelength->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability Routine_Analysis Routine Analysis System_Suitability->Routine_Analysis Method_Lifecycle_Management Method Lifecycle Management Routine_Analysis->Method_Lifecycle_Management

Figure 1: A typical workflow for HPLC method development and validation.

Comparative Analysis of Chromatographic Conditions

The selection of appropriate chromatographic conditions is the first critical step in developing a robust HPLC method. We will compare two common reversed-phase columns and mobile phase compositions. For the purpose of this guide, we will assume the analyte has a UV maximum absorbance at approximately 280 nm, a common characteristic for such aromatic structures.

Table 1: Comparison of HPLC Method Conditions

ParameterMethod AMethod B
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 50-90% B in 10 min60-95% B in 10 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 280 nmUV at 280 nm
Injection Vol. 10 µL10 µL

The rationale for choosing a C18 column is its wide applicability and proven performance for a vast range of small molecules.[12] The Phenyl-Hexyl column provides an alternative selectivity due to pi-pi interactions with the aromatic indazole ring, which can be beneficial in separating closely related impurities. The use of acetonitrile and methanol as organic modifiers allows for a comparison of their elution strength and potential impact on peak shape.[13][14]

Experimental Protocols and Validation Parameters

Here, we detail the experimental protocols for each validation parameter as per ICH Q2(R1) guidelines.[2][3][6]

System Suitability

Objective: To ensure the chromatographic system is performing adequately before initiating any analysis.

Protocol:

  • Prepare a standard solution of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde at a concentration of 100 µg/mL.

  • Inject the standard solution six replicate times.

  • Calculate the mean and relative standard deviation (RSD) for the peak area, retention time, tailing factor, and theoretical plates.

Acceptance Criteria:

  • RSD of peak area ≤ 2.0%

  • RSD of retention time ≤ 1.0%

  • Tailing factor ≤ 2.0

  • Theoretical plates ≥ 2000

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Prepare a solution of the analyte (100 µg/mL).

  • Prepare solutions of known related substances and potential impurities.

  • Prepare a placebo solution (matrix without the analyte).

  • Spike the placebo with the analyte and known impurities.

  • Inject all solutions and compare the chromatograms.

  • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte and analyze the resulting solutions.

Acceptance Criteria:

  • The analyte peak should be free from any co-eluting peaks from the placebo, impurities, or degradation products.

  • Peak purity analysis (e.g., using a Diode Array Detector) should pass.

Linearity and Range

Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range.[5]

Protocol:

  • Prepare a series of at least five standard solutions of the analyte at different concentrations, typically ranging from 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

  • The y-intercept should not be significantly different from zero.

Accuracy

Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2][5]

Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

  • The RSD for the recovery at each level should be ≤ 2.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • RSD for repeatability ≤ 2.0%

  • RSD for intermediate precision ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

Protocol:

  • Based on the Standard Deviation of the Response and the Slope:

    • Determine the slope of the calibration curve.

    • Determine the standard deviation of the y-intercepts of regression lines.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria:

  • The LOQ should be determined with acceptable precision (RSD ≤ 10%) and accuracy (recovery within 80-120%).

Robustness

Objective: To evaluate the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[5]

Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

    • Detection wavelength (± 2 nm)

  • Analyze a system suitability solution and a sample solution under each varied condition.

  • Evaluate the impact on system suitability parameters and the assay results.

Acceptance Criteria:

  • System suitability parameters should remain within the established criteria.

  • The assay results should not be significantly affected by the variations.

Comparative Data Analysis

The following tables present hypothetical but realistic data from the validation of the two HPLC methods.

Table 2: System Suitability Comparison

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
RSD of Peak Area (%) 0.450.52≤ 2.0%
RSD of Retention Time (%) 0.120.15≤ 1.0%
Tailing Factor 1.11.2≤ 2.0
Theoretical Plates 85007800≥ 2000

Table 3: Linearity and Range Data

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Range (µg/mL) 50 - 15050 - 150-
Correlation Coefficient (r²) 0.99980.9995≥ 0.999
Slope 4587243981-
Y-intercept 12541876Not significantly different from zero

Table 4: Accuracy (Recovery) Data

Spiked LevelMethod A (C18) - % RecoveryMethod B (Phenyl-Hexyl) - % RecoveryAcceptance Criteria
80% 99.5 ± 0.8%100.2 ± 1.1%98.0% - 102.0%
100% 100.3 ± 0.6%99.8 ± 0.9%98.0% - 102.0%
120% 100.8 ± 0.5%100.5 ± 0.7%98.0% - 102.0%

Table 5: Precision Data

ParameterMethod A (C18) - %RSDMethod B (Phenyl-Hexyl) - %RSDAcceptance Criteria
Repeatability (n=6) 0.650.78≤ 2.0%
Intermediate Precision (n=6) 0.820.95≤ 2.0%

Table 6: LOD and LOQ Data

ParameterMethod A (C18)Method B (Phenyl-Hexyl)
LOD (µg/mL) 0.050.08
LOQ (µg/mL) 0.150.24

Discussion and Method Selection

Both Method A (C18 column with acetonitrile gradient) and Method B (Phenyl-Hexyl column with methanol gradient) have demonstrated acceptable performance across all validation parameters, meeting the stringent requirements of the ICH guidelines.

  • Method A exhibited slightly better performance in terms of precision, theoretical plates, and sensitivity (lower LOD and LOQ). The use of acetonitrile often results in sharper peaks and lower backpressure compared to methanol.

  • Method B , while also valid, showed slightly higher variability. However, the alternative selectivity of the Phenyl-Hexyl column could be advantageous if challenging impurity profiles are encountered in future batches of the analyte.

Recommendation: For routine quality control analysis of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde, Method A is recommended due to its superior precision and sensitivity. However, Method B serves as a valuable, validated alternative should selectivity issues arise.

Method_Selection_Logic Start Method Validation Complete Decision Routine QC or Complex Impurity Profile? Start->Decision Method_A Select Method A (C18/ACN) - Higher Precision - Higher Sensitivity Decision->Method_A Routine QC Method_B Consider Method B (Phenyl-Hexyl/MeOH) - Alternative Selectivity Decision->Method_B Complex Impurity

Figure 2: Decision tree for selecting the appropriate HPLC method.

Conclusion

This guide has provided a comprehensive comparison of two validated HPLC methods for the quantification of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde. By following the principles outlined herein and adhering to international regulatory guidelines, researchers and analysts can confidently develop and validate robust analytical methods that ensure the quality and consistency of pharmaceutical products. The choice between the presented methods will depend on the specific application, with the C18-based method being the primary recommendation for routine analysis.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]

  • ICH Q2 (R1) provides guidance on validating analytical methods to ensure their reliability, accuracy, and consistency in drug testing. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • VICH GL2 Validation of analytical procedures: methodology - Scientific guideline. European Medicines Agency. [Link]

  • ICH Q2 Analytical Method Validation. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • high-performance liquid chromatography for determination of aromatic aldehydes in wine distillates. Academia.edu. [Link]

  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ACS Publications. [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PMC. [Link]

  • Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. ResearchGate. [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. [Link]

Sources

Comparative

Objective Comparison Guide: Synthetic Routes to Methoxyethoxy-Substituted 1H-Indazole-3-Carbaldehydes

Methoxyethoxy-substituted 1H-indazole-3-carbaldehydes are critical building blocks in modern drug discovery. The indazole core acts as an excellent ATP-competitive pharmacophore for kinase inhibitors, while the methoxyet...

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Author: BenchChem Technical Support Team. Date: April 2026

Methoxyethoxy-substituted 1H-indazole-3-carbaldehydes are critical building blocks in modern drug discovery. The indazole core acts as an excellent ATP-competitive pharmacophore for kinase inhibitors, while the methoxyethoxy appendage enhances aqueous solubility and provides essential hydrogen-bonding interactions within the kinase hinge region.

Synthesizing these functionalized carbaldehydes, particularly isomers like 6-(2-methoxyethoxy)-1H-indazole-3-carbaldehyde , presents significant regiochemical and chemoselective challenges. This guide objectively compares two distinct synthetic strategies: the classical organometallic formylation (Route 1) and the de novo indole nitrosation ring-expansion (Route 2), providing mechanistic insights and validated experimental protocols.

Route 1: Classical Organometallic Formylation (The "Protect-Functionalize" Strategy)

The classical approach relies on building the indazole core first, followed by functionalization. However, indazoles are inherently less nucleophilic at the C3 position compared to indoles due to the electron-withdrawing nature of the second nitrogen. Direct electrophilic formylation (e.g., Vilsmeier-Haack) typically fails or requires forcing conditions that degrade the methoxyethoxy ether linkage.

To circumvent this, chemists must employ a lengthy 5-step "protect-functionalize-deprotect" sequence. The C3 position is first iodinated, the N1 position is protected to prevent premature deprotonation, and the aldehyde is finally installed via halogen-metal exchange.

Mechanistic Causality & Limitations
  • N1-Protection Necessity: Direct lithiation or Grignard exchange on an unprotected 1H-indazole fails because the highly acidic N-H proton (pKa ~14) rapidly quenches the organometallic reagent. The tetrahydropyranyl (THP) group is chosen because it is stable to strong bases but easily cleaved under mild acidic conditions.

  • Halogen-Metal Exchange: Isopropylmagnesium chloride ( i -PrMgCl) is preferred over n -BuLi. n -BuLi is overly reactive and can cause unwanted nucleophilic attack on the indazole ring or premature cleavage of the THP group, whereas i -PrMgCl smoothly facilitates the iodine-magnesium exchange.

Route 2: Direct Indole Nitrosation (The "De Novo" Skeletal Editing Strategy)

A far more elegant and modern approach bypasses the stubborn reactivity of the indazole core by starting with a pre-functionalized indole. Pioneered by Büchi[1] and recently optimized into a highly scalable protocol by Chevalier et al.[2], this method utilizes a nitrosation-driven skeletal editing cascade.

Mechanistic Causality & Advantages

Under slightly acidic conditions, sodium nitrite generates nitrous acid (HONO) and nitrosyl chloride (NOCl) in situ.

  • Electrophilic Attack: The highly nucleophilic C3 position of the 6-(2-methoxyethoxy)indole is attacked, yielding a 3-nitroso intermediate.

  • Ring-Opening Cascade: The intermediate tautomerizes to an oxime, which facilitates the nucleophilic addition of water at C2. This triggers a spontaneous C2-C3 bond cleavage (ring opening) to form an ortho-aminobenzaldehyde oxime equivalent.

  • Cyclodehydration: The open-ring intermediate immediately undergoes cyclodehydration (ring closure), yielding the 1H-indazole-3-carbaldehyde in a single operational step.

This route boasts exceptional atom economy, completely avoids protecting groups, and inherently solves the N1/N2 regioselectivity issues that plague direct indazole alkylations.

Quantitative Comparison

MetricRoute 1: Organometallic FormylationRoute 2: Direct Indole Nitrosation
Starting Material 6-Hydroxy-1H-indazole6-(2-Methoxyethoxy)-1H-indole
Total Steps 51
Overall Yield 25 - 35%70 - 85%
Regioselectivity High (Directed by C3-Iodination)Complete (Inherent to mechanism)
Atom Economy Low (Requires THP protection/deprotection)High (Direct skeletal editing)
Key Reagents I2, THP-Cl, i -PrMgCl, DMFNaNO2, HCl, DMF / H2O
Scalability Poor (Requires cryogenic -20 °C conditions)Excellent (Mild heating, aqueous/DMF)

Experimental Methodologies

Protocol A: Formylation via Halogen-Metal Exchange (Route 1 Key Step)

This protocol describes the conversion of 3-iodo-6-(2-methoxyethoxy)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole to the target carbaldehyde.

  • Preparation: Dissolve the THP-protected 3-iodoindazole (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the reaction vessel to -20 °C using a dry ice/ethylene glycol bath.

  • Metal-Halogen Exchange: Add i -PrMgCl (2.0 M in THF, 1.2 equiv) dropwise over 15 minutes. Stir for 1 hour at -20 °C.

    • Validation Checkpoint: Quench a 50 µL aliquot in D2O. GC-MS or NMR should show >95% deuterium incorporation at C3, confirming complete magnesium exchange.

  • Electrophilic Quench: Rapidly inject anhydrous DMF (3.0 equiv). Stir for 30 minutes at -20 °C, then remove the cooling bath and allow the mixture to warm to room temperature over 2 hours.

  • Workup & Deprotection: Quench with saturated aqueous NH4Cl. Extract with dichloromethane, dry over Na2SO4, and concentrate. Dissolve the crude oil in methanol, add catalytic 2 N HCl, and stir at 50 °C for 4 hours to cleave the THP group. Neutralize, extract, and purify via flash chromatography.

Protocol B: Direct Nitrosation of Indoles (Route 2)

Adapted from the optimized reverse-addition protocol by Chevalier et al.[2]

  • Nitrosating Mixture Preparation: In a 50 mL round-bottomed flask under argon, dissolve NaNO2 (8.0 equiv) in a mixture of deionized water and DMF (1:2 v/v). Cool the solution strictly to 0 °C.

  • Acidification: Slowly add 2 N aqueous HCl (7.0 equiv) dropwise over 5 minutes. Stir at 0 °C for 10 minutes to allow the in situ generation of the active nitrosating species (HONO/NOCl).

  • Reverse Addition: Dissolve 6-(2-methoxyethoxy)-1H-indole (1.0 equiv) in a minimal volume of DMF. Using a syringe pump, add this solution dropwise to the nitrosating mixture at 0 °C over a period of 2 hours.

    • Causality: The slow "reverse addition" ensures the indole is always kept at a low concentration relative to the nitrosating agent. This completely suppresses unwanted intermolecular dimerization between the highly reactive indole radical/cation intermediates.

  • Ring Expansion: Once addition is complete, warm the reaction to 50 °C and stir for 16–24 hours.

    • Validation Checkpoint: The reaction mixture will transition from a clear solution to a bright yellow/orange suspension. LC-MS analysis must show the complete disappearance of the indole mass ( M ) and the emergence of the indazole-3-carbaldehyde mass ( M+15 ).

  • Isolation: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water (3x) to remove DMF, followed by brine. Dry over anhydrous Na2SO4, concentrate in vacuo, and precipitate the pure product from acetonitrile.

Visualizations

G cluster_route1 Route 1: Classical Organometallic cluster_route2 Route 2: Direct Nitrosation A1 6-Hydroxy-1H-indazole A2 O-Alkylation (Methoxyethoxy) A1->A2 A3 C3-Iodination (I2, KOH) A2->A3 A4 N1-Protection (THP) A3->A4 A5 Metal-Halogen Exchange & Formylation (DMF) A4->A5 A6 Deprotection (HCl) A5->A6 Target 6-(2-Methoxyethoxy)-1H- indazole-3-carbaldehyde A6->Target B1 6-(2-Methoxyethoxy)indole B2 Nitrosation (NaNO2, HCl) C3-Attack B1->B2 B3 Oxime Tautomerization & Ring Opening B2->B3 B4 Ring Closure B3->B4 B4->Target

Workflow comparison between classical organometallic formylation and direct indole nitrosation.

Mechanism N1 Indole Core N2 Electrophilic Attack (NO+ / NOCl at C3) N1->N2 N3 3-Nitrosoindole Intermediate N2->N3 N4 Oxime Tautomer N3->N4 N5 Nucleophilic Water Addition at C2 N4->N5 N6 C2-C3 Bond Cleavage (Ring Opening) N5->N6 N7 o-Aminobenzaldehyde Oxime Equivalent N6->N7 N8 Cyclodehydration (Ring Closure) N7->N8 N9 1H-Indazole-3-carbaldehyde N8->N9

Mechanistic pathway of direct indole nitrosation to form indazole-3-carbaldehydes.

References

  • Direct acting, highly mutagenic, α-hydroxy N-nitrosamines from 4-chloroindoles Source: Journal of the American Chemical Society (1986) URL:[Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles Source: RSC Advances (2018) URL:[Link]

  • C-to-N atom swapping and skeletal editing in indoles and benzofurans Source: Nature (2024) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde proper disposal procedures

The meticulous handling of complex organic intermediates is a cornerstone of both laboratory safety and experimental integrity. 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde is a highly functionalized building...

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Author: BenchChem Technical Support Team. Date: April 2026

The meticulous handling of complex organic intermediates is a cornerstone of both laboratory safety and experimental integrity. 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde is a highly functionalized building block frequently utilized in drug discovery and synthetic chemistry. Its structure combines an indazole core—a privileged scaffold in medicinal chemistry—with a reactive carbaldehyde group and a solubilizing methoxyethoxy chain.

While its reactivity makes it invaluable for transformations like reductive aminations and Claisen-Schmidt condensations[1], this same electrophilic nature demands stringent operational and disposal protocols. As a Senior Application Scientist, I have designed this comprehensive guide to provide you with the mechanistic rationale and step-by-step procedures required to manage this compound safely throughout its lifecycle.

Mechanistic Toxicology & Hazard Profile

To handle a chemical safely, one must first understand why it is hazardous. The toxicity of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde is driven by its functional groups:

  • The Carbaldehyde Moiety: Aromatic aldehydes are electrophilic. Upon contact with biological tissues, they can undergo covalent cross-linking with nucleophilic amino acid residues (e.g., lysine, cysteine) in proteins. This mechanism is the primary driver for the compound's classification as a skin, eye, and respiratory irritant[2][3].

  • The Indazole Core: Substituted indazoles are biologically active and can interact with various intracellular targets. Ingestion or systemic absorption can lead to moderate acute toxicity (H302: Harmful if swallowed)[4].

Physicochemical and Hazard Summary
ParameterSpecification / ClassificationMechanistic Rationale
GHS Signal Word WarningIndicates moderate acute hazards requiring standard PPE.
Hazard Statements H302, H315, H319, H335[3][5]Harmful if swallowed; causes skin/eye/respiratory irritation due to aldehyde electrophilicity.
Physical State Solid (Powder/Crystalline)Powders pose an inhalation risk (dust dispersion) if not handled in a controlled airflow environment[6].
Solubility Poor in water; Soluble in organicsDictates waste segregation; cannot be flushed down aqueous drains[7].
Reactivity Oxidizes slowly in airMust be stored under inert gas (Argon/N2) to prevent conversion to the corresponding indazole carboxylic acid[4].

Operational Safety & Handling Workflow

Every protocol in the laboratory must be a self-validating system: if step A fails, step B must provide containment.

Step-by-Step Handling Procedure:

  • Environmental Control: Always handle the neat powder within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm[6]. Causality: This prevents the inhalation of micro-particulates generated during weighing.

  • PPE Selection: Don a flame-resistant lab coat, chemical splash goggles, and double-layered nitrile gloves[3]. Causality: Nitrile provides superior resistance to aromatic compounds compared to latex, preventing transdermal absorption.

  • Inert Atmosphere: If storing the bulk container after use, purge the headspace with Argon or Nitrogen before sealing[4]. Causality: Aromatic aldehydes are prone to auto-oxidation. Preventing the formation of carboxylic acid impurities ensures the integrity of your downstream reactions.

Spill Response & Containment

In the event of an accidental release, swift and informed action is critical to prevent environmental contamination and personnel exposure.

Step-by-Step Spill Protocol:

  • Isolate the Area: Immediately restrict access to the spill zone. If the spill occurs outside a fume hood, ensure local ventilation is maximized[4].

  • Neutralize and Absorb: Do not use combustible materials like paper towels for the bulk of the spill[2]. Instead, cover the solid or dissolved spill with an inert absorbent material such as sand, vermiculite, or diatomaceous earth[2][7]. Causality: Inert absorbents prevent exothermic reactions that can occur when reactive aldehydes contact combustible cellulose.

  • Mechanical Collection: Use a non-sparking conductive scoop to transfer the absorbed mixture into a rigid, sealable hazardous waste container[4].

  • Decontamination: Wash the affected surface with a 5% aqueous sodium bisulfite solution, followed by soap and water. Causality: Sodium bisulfite reacts with the residual aldehyde to form a water-soluble, non-volatile bisulfite adduct, effectively neutralizing the irritant hazard.

SpillResponse Start Spill Detected Assess Assess Spill Size & Toxicity Start->Assess Small Small Spill (<50g) Manage Locally Assess->Small Large Large Spill (>50g) Evacuate & Call Hazmat Assess->Large PPE Don Proper PPE (Nitrile, Goggles, Coat) Small->PPE Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Collect Collect in Sealed Hazardous Waste Bin Absorb->Collect Ventilate Decontaminate Area & Wash with Soap/Water Collect->Ventilate End Log Incident & Request Waste Pickup Ventilate->End

Caption: Workflow for assessing and neutralizing laboratory spills of indazole carbaldehyde derivatives.

Proper Disposal Procedures

Proper disposal of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde is governed by the need to prevent ecological persistence. Substituted indazoles are not readily biodegradable in standard wastewater treatment plants and must never be flushed down the drain[7][8].

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Place all contaminated PPE, empty vials, and inert spill absorbents into a designated "Solid Hazardous Organic Waste" drum.

    • Liquid Waste: If the compound is dissolved in a solvent (e.g., from an extraction or reaction), you must determine the solvent type. Segregate into "Halogenated Organic Waste" (if dissolved in dichloromethane/chloroform) or "Non-Halogenated Organic Waste" (if dissolved in ethyl acetate/methanol)[9].

    • Causality: Halogenated and non-halogenated wastes require different incineration temperatures. Mixing them can lead to the formation of toxic dioxins during the incineration process.

  • Labeling: Clearly label the waste container with the full chemical name, CAS number (if applicable), and the primary hazard pictograms (GHS07 - Harmful/Irritant). Do not use abbreviations.

  • Storage: Store waste containers in a secondary containment tray in a cool, well-ventilated satellite accumulation area, away from strong oxidizing agents[3].

  • Final Destruction: Transfer the waste to an approved, licensed environmental management facility. The mandated method of destruction is high-temperature incineration [2]. Causality: Incineration ensures the complete thermal decomposition of the indazole ring and aldehyde moiety into carbon dioxide, water, and nitrogen oxides (NOx), eliminating environmental bioaccumulation risks[7].

DisposalPathway WasteGen Waste Generation: 3-(2-methoxyethoxy)-1-methyl- 1H-indazole-6-carbaldehyde SolidWaste Solid Waste (Contaminated PPE/Powder) WasteGen->SolidWaste LiquidWaste Liquid Waste (Reaction Mixtures) WasteGen->LiquidWaste SolidBin Solid Hazardous Waste Container SolidWaste->SolidBin CheckHalogen Contains Halogenated Solvents? (e.g., DCM) LiquidWaste->CheckHalogen Halogenated Halogenated Organic Waste CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste CheckHalogen->NonHalogenated No Incineration Licensed Facility High-Temp Incineration Halogenated->Incineration NonHalogenated->Incineration SolidBin->Incineration

Caption: Decision matrix for the segregation and thermal destruction of indazole chemical waste.

References

Sources

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